Product packaging for Boc-NH-PEG1-Ph-O-CH2COOH(Cat. No.:)

Boc-NH-PEG1-Ph-O-CH2COOH

Katalognummer: B12432387
Molekulargewicht: 311.33 g/mol
InChI-Schlüssel: KXKPTJWFRNNORE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Boc-NH-PEG1-Ph-O-CH2COOH is a useful research compound. Its molecular formula is C15H21NO6 and its molecular weight is 311.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO6 B12432387 Boc-NH-PEG1-Ph-O-CH2COOH

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C15H21NO6

Molekulargewicht

311.33 g/mol

IUPAC-Name

2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]acetic acid

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-8-9-20-11-4-6-12(7-5-11)21-10-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18)

InChI-Schlüssel

KXKPTJWFRNNORE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)OCC(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG1-Ph-O-CH2COOH: Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-Ph-O-CH2COOH is a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and, most notably, in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its application in advanced drug discovery paradigms.

Core Chemical Properties

This compound is structurally characterized by a tert-butyloxycarbonyl (Boc) protected amine, a single polyethylene (B3416737) glycol (PEG) unit, a phenyl ether linkage, and a terminal carboxylic acid. This unique combination of functional groups makes it a versatile tool for covalently linking molecules. The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under acidic conditions. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The terminal carboxylic acid allows for facile conjugation to amine-containing molecules through the formation of a stable amide bond.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. Please note that while some data is available from commercial suppliers and databases, experimentally determined values for properties such as pKa and specific solubility in various solvents are not widely published.

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₆PubChem[1]
Molecular Weight 311.33 g/mol PubChem[1]
IUPAC Name 2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]acetic acidPubChem[1]
CAS Number 2361117-22-6ChemSrc[2]
Purity Typically ≥95%ChemSrc[2]
Appearance White to off-white solidGeneric supplier data
Solubility Soluble in DMSO. A related compound, Boc-NH-PEG1-CH2COOH, is soluble in DMSO at 100 mg/mL.[3][4]Inferred from related compounds
Storage 2-8°C, sealed, dryMySkinRecipes[5]

Experimental Protocols

The utility of this compound lies in its ability to undergo two primary reactions: amide bond formation via its carboxylic acid and deprotection of the Boc-protected amine. The following are detailed, generalized protocols for these key transformations.

Protocol 1: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the coupling of this compound to a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Reaction vessel and magnetic stirrer

  • Standard workup and purification supplies (e.g., rotary evaporator, separatory funnel, silica (B1680970) gel for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation of Carboxylic Acid: To the stirred solution, add NHS (1.2 equivalents) and EDC (1.2 equivalents). Allow the mixture to stir at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Amine Addition: In a separate vial, dissolve the amine-containing molecule (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture, followed by the addition of DIPEA (2-3 equivalents).

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide conjugate.

Protocol 2: Boc Deprotection to Yield the Free Amine

This protocol describes the removal of the Boc protecting group using Trifluoroacetic acid (TFA) to expose the primary amine.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reaction vessel and magnetic stirrer

  • Rotary evaporator

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: Dissolve the Boc-protected conjugate in DCM (a typical concentration is 0.1-0.2 M).

  • TFA Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. The final concentration of TFA is typically 20-50% (v/v) in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) (3 times).

  • Neutralization (Optional): If the free amine is required (as opposed to the TFA salt), dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The resulting amine is often used in the next synthetic step without further purification.

Application in PROTAC Synthesis: A Workflow

This compound is a valuable linker for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein. The following workflow illustrates the synthesis of a PROTAC targeting the Embryonic Ectoderm Development (EED) protein, a component of the Polycomb Repressive Complex 2 (PRC2).

PROTAC_Synthesis_Workflow Boc_Linker This compound Intermediate_1 Boc-Linker-E3_Ligand Boc_Linker->Intermediate_1 Amide Coupling (EDC, NHS, DIPEA) E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative with an amine) E3_Ligand->Intermediate_1 Deprotected_Intermediate H2N-Linker-E3_Ligand Intermediate_1->Deprotected_Intermediate Boc Deprotection TFA TFA/DCM TFA->Intermediate_1 Final_PROTAC EED-Targeted PROTAC Deprotected_Intermediate->Final_PROTAC Amide Coupling (HATU, DIPEA) POI_Ligand Protein of Interest Ligand (e.g., EED inhibitor with a carboxylic acid) POI_Ligand->Final_PROTAC

Caption: Synthesis workflow for an EED-targeted PROTAC using this compound.

Signaling Pathway in PROTAC Action

Once synthesized, the PROTAC molecule can enter the cell and induce the degradation of the target protein. The following diagram illustrates the mechanism of action for an EED-targeted PROTAC.

PROTAC_MoA PROTAC EED-Targeted PROTAC Ternary_Complex EED-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds EED EED Protein (Target) EED->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Polyubiquitination Polyubiquitination of EED Ternary_Complex->Polyubiquitination Facilitates Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Transfer Degradation Degradation of EED Polyubiquitination->Degradation Targets for Proteasome 26S Proteasome Proteasome->Degradation Mediates Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling Releases

Caption: Mechanism of action for an EED-targeted PROTAC.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile bifunctional linker for researchers in drug discovery and chemical biology. Its well-defined structure and predictable reactivity in amide coupling and Boc deprotection reactions make it an ideal component for the construction of complex biomolecules and targeted therapeutics like PROTACs. The information and protocols provided in this guide are intended to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to Boc-NH-PEG1-Ph-O-CH2COOH: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, function, and application of the bifunctional linker, Boc-NH-PEG1-Ph-O-CH2COOH. This molecule plays a critical role in the rapidly advancing field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Chemical Properties

This compound, with the IUPAC name 2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]acetic acid, is a chemical entity featuring a Boc-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, a phenyl ring, and a terminal carboxylic acid. Its molecular formula is C15H21NO6.

The structure is characterized by two reactive ends, a hallmark of PROTAC linkers. The Boc-protected amine, once deprotected, provides a nucleophilic site for conjugation to a ligand targeting an E3 ubiquitin ligase. The terminal carboxylic acid allows for the formation of an amide bond with an amine-functionalized ligand that binds to the protein of interest (POI). The central PEG and phenyl components provide spacing and influence the physicochemical properties of the resulting PROTAC molecule, such as solubility and cell permeability.

Function as a PROTAC Linker in EED-Targeted Degradation

This compound is utilized as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] This linker is particularly relevant in the development of PROTACs targeting Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2).[3][4]

PRC2 is a histone methyltransferase that plays a crucial role in gene silencing and is often dysregulated in cancer.[5] PROTACs incorporating a derivative of this linker, an EED-binding ligand, and an E3 ligase ligand (such as one for the von Hippel-Lindau E3 ligase, VHL) can induce the formation of a ternary complex between EED and the E3 ligase.[3] This proximity triggers the ubiquitination of EED and its subsequent degradation by the proteasome, leading to the downregulation of PRC2 activity.[5][6]

Quantitative Data for EED-Targeted PROTACs with PEG-based Linkers

The following table summarizes key quantitative data for EED-targeted PROTACs that utilize PEG-based linkers, demonstrating their potency in inhibiting PRC2 and cancer cell proliferation.

ParameterValueDescriptionCell LineReference
pIC50 (PRC2) 8.11 - 8.17The negative logarithm of the half-maximal inhibitory concentration for PRC2 enzymatic activity.-[5]
pKD (EED) 9.02 - 9.27The negative logarithm of the dissociation constant for binding to the EED protein.-[5]
GI50 49 - 58 nMThe half-maximal growth inhibition concentration.PRC2-dependent cancer cells[5]

Experimental Protocols

Synthesis of an EED-Targeted PROTAC

This protocol describes a general method for the synthesis of an EED-targeted PROTAC using this compound, an amine-functionalized EED ligand, and an amine-functionalized VHL ligand.

Step 1: Deprotection of the Linker

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add an excess of a deprotecting agent, such as trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure to obtain the deprotected linker (NH2-PEG1-Ph-O-CH2COOH).

Step 2: Coupling with the EED Ligand

  • Dissolve the deprotected linker and an equimolar amount of the amine-functionalized EED ligand in a polar aprotic solvent (e.g., dimethylformamide).

  • Add a peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir the reaction at room temperature overnight.

  • Purify the product (EED ligand-linker) by chromatography.

Step 3: Coupling with the VHL Ligand

  • Dissolve the EED ligand-linker conjugate and an equimolar amount of the amine-functionalized VHL ligand in a polar aprotic solvent.

  • Add a peptide coupling agent and a non-nucleophilic base.

  • Stir the reaction at room temperature overnight.

  • Purify the final PROTAC molecule by chromatography.

Western Blot for Measuring Protein Degradation

This protocol details the steps to assess the degradation of EED and other PRC2 components following treatment with an EED-targeted PROTAC.[1]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to attach overnight.[1]

  • Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).[1]

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]

  • Centrifuge the lysates to pellet cellular debris.[1]

3. Protein Quantification:

  • Determine the protein concentration of the supernatants using a BCA protein assay.[1]

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer and heat the samples to denature the proteins.[1]

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1]

5. Western Blotting:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Block the membrane to prevent non-specific antibody binding.[1]

  • Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.[1]

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.[1]

6. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]

In Vitro Histone Methyltransferase (HMT) Assay

This protocol outlines a method to measure the enzymatic activity of the PRC2 complex.[7][8]

1. Reaction Setup:

  • Prepare a reaction mixture containing a reaction buffer, a histone substrate (e.g., recombinant H3), and S-adenosyl-L-[methyl-3H]-methionine as the methyl donor.[8]

  • Add the purified PRC2 complex or cell lysate containing PRC2 to initiate the reaction.[8]

  • Incubate the reaction at 30°C for a defined period.

2. Detection of Methylation:

  • Stop the reaction and spot the mixture onto a filter paper.

  • Wash the filter paper to remove unincorporated radiolabeled SAM.

  • Measure the incorporated radioactivity using a scintillation counter.[8]

3. Data Analysis:

  • Determine the HMT activity by quantifying the amount of incorporated radiolabel.

  • Compare the activity of PRC2 in the presence and absence of the PROTAC to assess its inhibitory effect.

Visualizing Signaling Pathways and Workflows

PROTAC-Mediated Degradation of the PRC2 Complex

PROTAC_Mechanism cluster_cell Cell PROTAC EED-Targeted PROTAC Ternary_Complex EED-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds EED EED (PRC2) EED->Ternary_Complex Binds VHL VHL (E3 Ligase) VHL->Ternary_Complex Recruited Ub_EED Polyubiquitinated EED Ternary_Complex->Ub_EED Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_EED->Proteasome Recognition Degraded_EED Degraded Peptides Proteasome->Degraded_EED Degradation

Caption: PROTAC-mediated degradation of the EED subunit of the PRC2 complex.

Experimental Workflow for PROTAC Discovery and Evaluation

PROTAC_Workflow cluster_workflow PROTAC Discovery Workflow start Target Identification (e.g., EED) design PROTAC Design (Ligand & Linker Selection) start->design synthesis Chemical Synthesis design->synthesis in_vitro In Vitro Assays (Binding, HMT) synthesis->in_vitro cell_based Cell-Based Assays (Degradation, Proliferation) in_vitro->cell_based optimization Lead Optimization (Structure-Activity Relationship) cell_based->optimization optimization->synthesis Iterative Cycles in_vivo In Vivo Studies (Animal Models) optimization->in_vivo clinical Clinical Development in_vivo->clinical

Caption: A typical workflow for the discovery and development of PROTAC-based therapeutics.

References

The Strategic Role of Boc-NH-PEG1-Ph-O-CH2COOH in the Design of EED-Targeted PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PROTAC linker Boc-NH-PEG1-Ph-O-CH2COOH, with a specific focus on its application in the design of potent and selective degraders of the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED). We will delve into the structural rationale for its use, present key quantitative data from relevant studies, provide detailed experimental protocols for the evaluation of EED-targeted PROTACs, and visualize the underlying biological pathways and experimental workflows.

Introduction to PROTAC Technology and the PRC2 Complex

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality.[1] They function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the key ternary complex between the target protein and the E3 ligase.[1]

The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator involved in cell differentiation, stem cell pluripotency, and embryonic development.[4][5] The core components of the PRC2 complex are EZH2, EED, SUZ12, and RBBP4/7.[4] EZH2 is the catalytic subunit that methylates histone H3 on lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[5][6] The EED subunit is essential for the structural integrity and enzymatic activity of the PRC2 complex.[1] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[7] EED-targeted PROTACs offer a novel therapeutic strategy by inducing the degradation of EED, which in turn leads to the destabilization and degradation of the entire PRC2 complex, including EZH2 and SUZ12.[7]

This compound: A Key Linker for EED-Targeted PROTACs

This compound is a specifically designed PROTAC linker that has been successfully employed in the development of EED degraders.[8][9] Its structure incorporates several key features that contribute to its utility in PROTAC design:

  • Boc-Protected Amine (Boc-NH-): The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. This allows for the sequential and controlled conjugation of the linker to the E3 ligase ligand and the target protein ligand.

  • Single PEG Unit (-PEG1-): The short polyethylene (B3416737) glycol (PEG) unit enhances the aqueous solubility of the PROTAC molecule, which can improve cell permeability and overall pharmacokinetic properties.[10][11]

  • Phenyl Group (-Ph-): The rigid phenyl ring introduces a degree of conformational constraint to the linker, which can be crucial for optimizing the orientation of the two ligands for effective ternary complex formation.

  • Carboxylic Acid (-O-CH2COOH): The terminal carboxylic acid provides a reactive handle for conjugation to an amine group on either the target protein ligand or the E3 ligase ligand, typically through an amide bond formation.

The combination of a flexible PEG unit and a rigid phenyl group provides a balance of properties that can be advantageous in achieving potent protein degradation.

Quantitative Data for EED-Targeted PROTACs

The efficacy of PROTACs is typically evaluated by their binding affinity, degradation potency (DC50), and maximal degradation (Dmax). The following tables summarize key quantitative data for EED-targeted PROTACs, demonstrating the potential of this therapeutic approach.

ParameterValueDescriptionReference
Binding Affinity (pKD) 9.02 - 9.27The negative logarithm of the dissociation constant for the PROTAC binding to EED.[7]
PRC2 Inhibition (pIC50) 8.11 - 8.17The negative logarithm of the half-maximal inhibitory concentration of the PROTAC against PRC2 enzymatic activity.[7]
Anti-proliferative Activity (GI50) 49 - 58 nMThe concentration of the PROTAC that causes 50% inhibition of cell growth in PRC2-dependent cancer cells.[7]

Table 1: In Vitro Activity of EED-Targeted PROTACs

PROTACConcentrationDegradation (%)Target Protein(s)Cell LineTimeReference
UNC68525 µM80%EEDHeLa24 hrs[3]
UNC68525 µM76%EZH2HeLa24 hrs[3]

Table 2: Degradation Efficiency of an EED-Targeted PROTAC

Experimental Protocols

General Synthesis of an EED-Targeted PROTAC

The synthesis of an EED-targeted PROTAC using this compound typically involves a multi-step process:

  • Amide Coupling of Linker and E3 Ligase Ligand: The carboxylic acid group of this compound is activated (e.g., using HATU or HOBt/EDC) and reacted with an amine-functionalized E3 ligase ligand (e.g., a derivative of VHL or Cereblon ligands). The product is purified by chromatography.

  • Boc Deprotection: The Boc protecting group on the linker is removed under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane) to reveal a free amine.

  • Amide Coupling of Linker-E3 Ligase Ligand Conjugate and EED Ligand: The newly exposed amine is then coupled to the carboxylic acid group of an EED ligand (e.g., an analog of EED226) using standard amide coupling conditions.

  • Purification: The final PROTAC product is purified to a high degree using techniques such as preparative HPLC.

Western Blot for EED Protein Degradation

This protocol is used to quantify the levels of EED and other PRC2 components following treatment with an EED-targeted PROTAC.[1]

Materials:

  • Cell culture reagents

  • EED-targeted PROTAC

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-EED, anti-EZH2, anti-SUZ12, anti-loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of the EED-targeted PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Ternary Complex Formation Assays

Several biophysical and in-cell assays can be used to confirm and characterize the formation of the EED-PROTAC-E3 ligase ternary complex, which is essential for PROTAC function.[2][12]

  • NanoBRET™: This live-cell assay measures the proximity of a NanoLuc® fusion of the target protein (EED) and a HaloTag® fusion of the E3 ligase in the presence of the PROTAC.

  • AlphaLISA®: This bead-based immunoassay detects the formation of the ternary complex in cell lysates or with purified proteins.

  • Isothermal Titration Calorimetry (ITC): This technique measures the heat changes upon binding and can determine the thermodynamic parameters of binary and ternary complex formation.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics (on- and off-rates) of the binding interactions between the PROTAC and the two proteins.

Visualizations: Pathways and Workflows

PROTAC_Mechanism

PRC2_Signaling_Pathway

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays synthesis Synthesis of EED-PROTAC using this compound binding_assay Binding Assays (TR-FRET, FP, ITC, SPR) Measure binding to EED & E3 Ligase synthesis->binding_assay ternary_assay Ternary Complex Formation (NanoBRET, AlphaLISA) binding_assay->ternary_assay degradation_assay Degradation Assay (Western Blot) Determine DC50 & Dmax for EED, EZH2, SUZ12 ternary_assay->degradation_assay viability_assay Cell Viability Assay (MTS, CellTiter-Glo) Determine GI50 degradation_assay->viability_assay proteomics Proteomics (Mass Spectrometry) Assess selectivity degradation_assay->proteomics

References

A Technical Guide to Heterobifunctional PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical development. These versatile molecules, featuring a hydrophilic polyethylene glycol chain with two distinct reactive termini, enable the precise and stable conjugation of two different molecular entities.[1][2][3] This technical guide provides an in-depth overview of the core principles, applications, and methodologies associated with the use of heterobifunctional PEG linkers in the development of advanced therapeutics and research agents.

Core Concepts and Advantages of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are defined by their structure: a PEG backbone of variable length connecting two different functional groups (X-PEG-Y).[4][5] This dual-reactivity allows for controlled, sequential conjugation, where one end of the linker reacts with a specific functional group on one molecule, and the other end reacts with a different functional group on a second molecule. This contrasts with homobifunctional linkers, which possess identical reactive groups at both ends.[]

The incorporation of a PEG spacer offers numerous advantages in bioconjugation:[7]

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic drugs or biomolecules, reducing the risk of aggregation.[1][8]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugated molecule, which can reduce renal clearance and extend its circulation half-life in the bloodstream.[9][10]

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of proteins or other biomolecules, lowering the potential for an immune response.[8][10]

  • Precise Spatial Control: The defined length of the PEG linker allows for precise control over the distance between the two conjugated molecules, which is often critical for optimizing biological activity.[3][11]

  • Biocompatibility: PEG is well-established as a non-toxic and biocompatible polymer, making it suitable for in vivo applications.[12]

Types of Heterobifunctional PEG Linkers and Their Chemistries

The versatility of heterobifunctional PEG linkers stems from the wide array of available reactive functional groups, each targeting a specific chemical moiety on a biomolecule or drug.[13][14] The choice of linker is dictated by the available functional groups on the molecules to be conjugated.[7]

Commonly Used Functional Groups:

Functional GroupTarget MoietyResulting BondOptimal pHKey Characteristics
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂)Amide7.0 - 9.0Highly reactive towards lysine (B10760008) residues and N-termini of proteins. Susceptible to hydrolysis in aqueous solutions, especially at higher pH.[15][16]
Maleimide (B117702) Thiols/Sulfhydryls (-SH)Thioether6.5 - 7.5Highly specific for cysteine residues, forming a stable covalent bond. The maleimide ring can undergo hydrolysis at pH > 7.5.[15][16]
Azide (N₃) Alkynes (e.g., DBCO)TriazolePhysiologicalUsed in bioorthogonal "click chemistry" (SPAAC). Highly specific and biocompatible, proceeding without a catalyst.[3][17]
Alkyne (e.g., DBCO) Azides (N₃)TriazolePhysiologicalThe strained cyclooctyne (B158145) (DBCO) reacts rapidly with azides in catalyst-free click chemistry reactions.[3][17]
Carboxylic Acid (-COOH) Primary Amines (-NH₂)Amide4.5 - 5.0Requires activation with carbodiimides (e.g., EDC) and NHS to form a reactive NHS ester intermediate before reacting with amines.[18]
Amine (-NH₂) Carboxylic Acids (-COOH)Amide4.5 - 5.0Can be coupled to carboxyl groups using EDC/NHS chemistry.[]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of a specific linker often depends on its physicochemical properties, such as molecular weight and spacer arm length. Monodisperse PEG linkers, which have a precise and defined molecular weight, are increasingly favored in drug development to ensure batch-to-batch consistency.[19]

Table 1: Properties of Selected NHS-PEG-Maleimide Linkers

Product NameMolecular Weight ( g/mol )Spacer Arm Length (Å)Number of PEG Units
SM(PEG)₄443.4329.14
SM(PEG)₈619.6443.58
SM(PEG)₁₂804.8557.912
SM(PEG)₂₄1249.4101.124

Data sourced from product literature.

Table 2: Properties of Selected DBCO-PEG-NHS Ester Linkers

Product NameMolecular Weight ( g/mol )Chemical FormulaPurityNumber of PEG Units
DBCO-PEG₄-NHS Ester649.68C₃₄H₃₉N₃O₁₀>95% (HPLC)4
DBCO-PEG₈-NHS Ester825.89C₄₂H₅₅N₃O₁₄>95% (HPLC)8
DBCO-PEG₁₂-NHS Ester1002.1C₅₀H₇₁N₃O₁₈>95% (HPLC)12

Data sourced from product datasheets.[3][20]

Key Applications

Heterobifunctional PEG linkers are integral to the development of complex biotherapeutics and advanced research tools.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[21] Heterobifunctional PEG linkers are crucial for connecting the antibody to the drug payload.[1] The linker's properties can significantly influence the ADC's stability, solubility, and pharmacokinetic profile. For instance, a hydrophilic PEG linker can help overcome the hydrophobicity of many cytotoxic drugs, preventing aggregation and improving the overall properties of the ADC.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[8] They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[9] The PEG linker's length and flexibility are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein.[8][10]

Nanoparticle Functionalization and Drug Delivery

These linkers are used to attach targeting ligands (e.g., antibodies, peptides) or therapeutic agents to the surface of nanoparticles.[1] The PEG chain provides a "stealth" layer that helps the nanoparticle evade the immune system, prolonging its circulation time and improving its delivery to the target site.[1][10]

Diagnostics and Imaging

In diagnostics and imaging, heterobifunctional PEG linkers are used to attach fluorescent dyes, radioisotopes, or other imaging agents to targeting molecules like antibodies.[21] This enables the specific visualization of cells or tissues of interest, for example, in tumor imaging.[21]

Mandatory Visualizations

Logical Workflow for ADC Synthesis

The following diagram illustrates the general two-step workflow for synthesizing an antibody-drug conjugate using a heterobifunctional linker, such as NHS-PEG-Maleimide.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Activation of Antibody cluster_step2 Step 2: Drug Conjugation A Antibody (with Lysine -NH2) B NHS-PEG-Maleimide Linker A->B Reaction at pH 7.5-8.5 C Maleimide-Activated Antibody B->C Amide Bond Formation D Purification (e.g., SEC) C->D E Thiol-containing Drug (-SH) D->E F Final ADC D->F Thioether Bond Formation G Purification (e.g., HIC, SEC) F->G H Characterization (Mass Spec, HIC) G->H

A general workflow for Antibody-Drug Conjugate (ADC) synthesis.
PROTAC Mechanism of Action

This diagram shows the mechanism by which a PROTAC molecule induces the degradation of a target Protein of Interest (POI).

PROTAC_Mechanism cluster_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits POI_Ub Ubiquitinated POI Ub Ubiquitin Ub->POI_Ub Transfer to POI Proteasome Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Recycled PROTAC & E3 Ligase Recycled Proteasome->Recycled

The catalytic mechanism of PROTAC-mediated protein degradation.
HER2 Signaling Pathway Inhibition by an ADC

This diagram illustrates a simplified view of how a HER2-targeting ADC inhibits downstream signaling pathways that promote cell proliferation and survival.

HER2_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling HER2 HER2 Receptor Internalization Binding & Internalization HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Activates ADC HER2-Targeting ADC ADC->HER2 Binds ADC->PI3K_AKT Inhibits ADC->RAS_MAPK Inhibits Lysosome Lysosome Internalization->Lysosome Payload Cytotoxic Payload Release Lysosome->Payload Apoptosis Apoptosis (Cell Death) Payload->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Inhibition of HER2 signaling and induction of apoptosis by an ADC.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and characterization of an antibody-drug conjugate using an NHS-PEG-Maleimide linker.

Protocol: Two-Step Antibody-Drug Conjugation

This protocol outlines the conjugation of a thiol-containing drug to an antibody via its lysine residues.[11][15]

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS).

  • NHS-PEGn-Maleimide linker.

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Thiol-containing drug molecule.

  • Reaction Buffer: PBS, pH 7.2-7.5.

  • Quenching solution (e.g., 1M Tris or 10mM Cysteine).

  • Purification columns: Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).

Procedure:

Step A: Activation of Antibody with NHS-PEG-Maleimide Linker

  • Prepare Antibody: Ensure the antibody solution is at a concentration of 2-10 mg/mL in PBS, pH 7.2-7.5. The buffer must be free of primary amines (e.g., Tris) or stabilizers like BSA.[22]

  • Prepare Linker Stock: Immediately before use, dissolve the NHS-PEGn-Maleimide linker in anhydrous DMSO to a concentration of 10 mM.[]

  • Reaction: Add a 5 to 20-fold molar excess of the dissolved linker to the antibody solution.[11] Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted linker from the maleimide-activated antibody using a desalting column (SEC) equilibrated with PBS, pH 6.5-7.5.[11]

Step B: Conjugation of Drug to Activated Antibody

  • Prepare Drug Solution: Dissolve the thiol-containing drug in DMSO.

  • Conjugation Reaction: Add a slight molar excess (e.g., 1.5-fold) of the drug solution to the purified, maleimide-activated antibody.[11]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Quenching: (Optional) Add a final concentration of 10 mM cysteine to quench any unreacted maleimide groups.[]

  • Final Purification: Purify the final ADC product to remove unreacted drug and other small molecules. This is typically achieved using SEC or HIC.

Protocol: Purification of ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity and is an excellent method for separating ADC species with different drug-to-antibody ratios (DARs), as each conjugated drug molecule increases the overall hydrophobicity.[24][25]

Materials:

  • HIC Column (e.g., Butyl or Phenyl).

  • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate, pH 7.0).[24]

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).[24]

  • HPLC system.

Procedure:

  • Sample Preparation: Dilute the ADC sample and adjust the salt concentration to match the initial mobile phase conditions (e.g., add a high-salt buffer to the sample to promote binding to the column).[24]

  • Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 67% A, 33% B).[24]

  • Injection: Inject the prepared ADC sample onto the column.

  • Gradient Elution: Elute the bound species by applying a linear gradient of decreasing salt concentration (i.e., increasing the percentage of Mobile Phase B).[24] Species will elute in order of increasing hydrophobicity, with unconjugated antibody eluting first, followed by DAR2, DAR4, etc.

  • Analysis: Monitor the elution profile at 280 nm. The peaks corresponding to different DAR species can be collected and further analyzed.

Protocol: Characterization of ADCs by Mass Spectrometry

Mass spectrometry (MS) is a powerful technique to confirm the identity of the ADC and determine the drug-to-antibody ratio distribution.[1] Native MS is often used to analyze the intact ADC.[26]

Materials:

  • Purified ADC sample.

  • Mass Spectrometer (e.g., Q-TOF, Orbitrap) capable of native MS.

  • Volatile buffer for native MS (e.g., ammonium acetate).

Procedure:

  • Sample Preparation: If necessary, buffer-exchange the purified ADC into a volatile buffer like ammonium acetate (B1210297) using a desalting column to make it compatible with mass spectrometry.

  • Mass Spectrometry Analysis: Infuse the sample into the mass spectrometer using nano-electrospray ionization (nano-ESI) under non-denaturing ("native") conditions.[2]

  • Data Acquisition: Acquire the mass spectrum over a high m/z range to observe the charge state envelope of the intact ADC.

  • Data Analysis: Deconvolute the resulting spectrum to obtain the zero-charge mass of the different species present in the sample. The masses will correspond to the unconjugated antibody and the antibody conjugated with 1, 2, 3, etc., drug-linker molecules.

  • DAR Calculation: From the relative abundance of each species, an average DAR for the ADC population can be calculated.[1]

Conclusion

Heterobifunctional PEG linkers are a cornerstone of modern bioconjugation, providing an unparalleled level of control and precision in the design of complex biomolecules.[3] Their ability to improve the physicochemical and pharmacokinetic properties of therapeutics has been instrumental in the success of advanced drug modalities like ADCs and PROTACs.[11] A thorough understanding of the available chemistries, linker properties, and analytical methodologies is critical for researchers and developers aiming to harness the full potential of these powerful tools to create the next generation of targeted therapies and diagnostics.

References

The Mechanism of Action of Boc-NH-PEG1-Ph-O-CH2COOH in Targeted Protein Degradation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the PROTAC (Proteolysis Targeting Chimera) linker, Boc-NH-PEG1-Ph-O-CH2COOH, in the context of targeted protein degradation. This linker has been instrumental in the development of potent degraders targeting the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).

Core Concept: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The this compound entity serves as such a linker.

The general mechanism of PROTAC action involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.

This compound in EED-Targeted PROTACs

The linker this compound has been successfully utilized in the synthesis of PROTACs targeting EED.[1] In these constructs, one end of the linker is attached to a ligand that binds to EED, while the other end is connected to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3]

The resulting PROTACs effectively induce the degradation of not only EED but also other essential components of the PRC2 complex, including EZH2 and SUZ12.[4] This degradation of the entire complex leads to the inhibition of PRC2's histone methyltransferase activity and subsequently suppresses the proliferation of PRC2-dependent cancer cells.[4]

Signaling Pathway

The signaling pathway for an EED-targeted PROTAC utilizing the this compound linker is depicted below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC EED-PROTAC (this compound linker) Ternary_Complex EED-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex EED EED (Target Protein) PRC2 PRC2 Complex (EED, EZH2, SUZ12) EED->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_EED Polyubiquitinated EED Ternary_Complex->PolyUb_EED Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_EED->Proteasome Recognition Degraded_PRC2 Degraded PRC2 Fragments Proteasome->Degraded_PRC2 Degradation

Caption: Mechanism of EED-targeted PROTAC action.

Quantitative Data

The efficacy of EED-targeted PROTACs synthesized with the this compound linker has been quantified in various studies. The data for two prominent PROTACs, here referred to as PROTAC 1 and PROTAC 2, are summarized below.[2][3]

ParameterPROTAC 1 (EED degrader-2)PROTAC 2 (EED degrader-1)Description
Binding Affinity (pKD) 9.27 ± 0.059.02 ± 0.09Logarithmic scale of the dissociation constant for binding to EED.
PRC2 Inhibition (pIC50) 8.11 ± 0.098.17 ± 0.24Logarithmic scale of the half-maximal inhibitory concentration against PRC2 enzymatic activity.
Cell Proliferation (GI50) 57 nM (Karpas422 cells)49 nM (Karpas422 cells)Half-maximal growth inhibition concentration in an EZH2 mutant DLBCL cell line.

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the mechanism of action of EED-targeted PROTACs.

Synthesis of EED-Targeted PROTAC

The synthesis of an EED-targeted PROTAC involves the coupling of an EED ligand, the this compound linker, and a VHL ligand. A generalized workflow is presented below.

Synthesis_Workflow EED_Ligand EED Ligand (with reactive group) Intermediate EED Ligand-Linker Intermediate EED_Ligand->Intermediate Coupling Reaction 1 Linker This compound Linker->Intermediate VHL_Ligand VHL Ligand (with reactive group) Final_PROTAC Final EED-PROTAC VHL_Ligand->Final_PROTAC Intermediate->Final_PROTAC Coupling Reaction 2

Caption: General synthesis workflow for an EED-targeted PROTAC.

A detailed protocol for the synthesis of the this compound linker itself is a multi-step process that is beyond the scope of this guide but can be found in specialized chemical synthesis literature.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in the levels of target proteins upon PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., Karpas422) at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the EED-PROTAC or vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can be determined.

Ternary Complex Formation Assay (AlphaScreen)

This assay is used to demonstrate the PROTAC-induced formation of the EED-PROTAC-VHL ternary complex.

Methodology:

  • Reagents:

    • Recombinant tagged proteins: e.g., GST-tagged EED and His-tagged VHL complex (VBC).

    • EED-PROTAC.

    • AlphaScreen GST Donor beads and Ni-NTA Acceptor beads.

    • Assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the recombinant EED and VHL proteins.

    • Add serial dilutions of the EED-PROTAC.

    • Incubate at room temperature to allow for complex formation.

    • Add the AlphaScreen Donor and Acceptor beads and incubate in the dark.

  • Detection and Analysis:

    • Read the plate using an AlphaScreen-capable plate reader.

    • The signal generated is proportional to the amount of ternary complex formed. A bell-shaped curve is typically observed, as high concentrations of the PROTAC can lead to the formation of binary complexes, which reduces the AlphaScreen signal (the "hook effect").

Global Proteomics by Mass Spectrometry

This method is used to assess the selectivity of the EED-PROTAC by quantifying changes in the entire proteome upon treatment.

Methodology:

  • Sample Preparation:

    • Treat cells with the EED-PROTAC or vehicle control.

    • Lyse the cells and extract the proteins.

    • Digest the proteins into peptides using trypsin.

    • Label the peptides with tandem mass tags (TMT) for multiplexed quantification.

  • LC-MS/MS Analysis:

    • Separate the labeled peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant).

    • Determine the proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. This will reveal the on-target degradation of PRC2 components and any potential off-target effects.

Conclusion

The this compound linker is a valuable tool in the development of PROTACs for targeted protein degradation. Its application in EED-targeted PROTACs has demonstrated the potential of this technology to not only degrade a single target protein but an entire protein complex, offering a promising therapeutic strategy for PRC2-dependent cancers. The experimental protocols outlined in this guide provide a framework for the robust characterization of the mechanism of action of such PROTACs.

References

Technical Guide: Physicochemical Properties and Applications of Boc-NH-PEG1-Ph-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical properties, experimental considerations, and biological applications of the bifunctional linker, Boc-NH-PEG1-Ph-O-CH2COOH. This molecule is of significant interest in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

This compound is a heterobifunctional linker containing a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid. The structure incorporates a single polyethylene (B3416737) glycol (PEG) unit and a phenoxy group, which impart specific solubility and spacing characteristics.[1] While comprehensive experimental data is not publicly available for all parameters, the following information has been compiled from chemical databases and supplier specifications.

Data Presentation: Summary of Physicochemical Properties
PropertyValueSource
IUPAC Name 2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]acetic acidPubChem[1]
Synonyms Boc-amino-PEG1-phenyl-acetic acidN/A
CAS Number 2361117-22-6ChemSrc[2]
Molecular Formula C₁₅H₂₁NO₆PubChem[1]
Molecular Weight 311.33 g/mol PubChem[1]
Appearance Solid (typical for related compounds)N/A
Solubility Soluble in DMSO. Aqueous solubility is expected to be pH-dependent.Inferred from related compounds[3]
Melting Point Data not availableN/A
Storage Store at -20°C, sealed and dry.N/A

Application in Targeted Protein Degradation

This linker is primarily utilized in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound serves as the central "linker" component. The carboxylic acid end can be coupled to a ligand for an E3 ligase (e.g., VHL or Cereblon ligands), while the Boc-protected amine can be deprotected and subsequently coupled to a ligand for a protein of interest.

Case Study: EED-Targeted PROTACs

This specific linker has been referenced in the development of PROTACs targeting the Embryonic Ectoderm Development (EED) protein.[2][4] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which is often dysregulated in cancers. By incorporating this linker into a PROTAC, researchers successfully induced the degradation of not only EED but also the other core components of the complex, EZH2 and SUZ12.[5][6] This approach offers a therapeutic modality for PRC2-dependent cancers.[5][7]

Signaling Pathway: PROTAC-Mediated PRC2 Degradation

The following diagram illustrates the mechanism of action for an EED-targeted PROTAC utilizing this linker.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC EED-Linker-E3 Ligand (PROTAC) PROTAC->PROTAC Ternary EED :: PROTAC :: E3 Ternary Complex PROTAC->Ternary Binds EED Target Protein (EED in PRC2) EED->Ternary Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->PROTAC Recycled E3_Ligase->Ternary Binds Ub_EED Poly-ubiquitinated EED (PRC2) Ternary->Ub_EED Catalyzes Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_EED->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades into

PROTAC mechanism for targeted degradation of the EED protein.

Experimental Protocols

Representative Synthesis Protocol

The synthesis would likely involve a two-step process:

  • Alkylation: Reaction of a Boc-protected amino-PEG alcohol (Boc-NH-PEG1-OH) with a protected 4-hydroxyphenylacetic acid ester, such as methyl 2-(4-hydroxyphenoxy)acetate, under Williamson ether synthesis conditions.

  • Hydrolysis: Saponification of the resulting methyl ester to yield the final carboxylic acid product.

Step 1: Ether Formation

  • To a solution of tert-butyl (2-hydroxyethyl)carbamate (B8442604) and methyl 2-(4-hydroxyphenoxy)acetate in an anhydrous solvent (e.g., DMF or ACN), add a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

  • Heat the reaction mixture (e.g., to 80°C) and stir until TLC or LC-MS analysis indicates the consumption of starting materials.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the ester intermediate.

Step 2: Ester Hydrolysis

  • Dissolve the purified ester intermediate in a solvent mixture such as THF/Methanol/Water.

  • Add an excess of a base, such as lithium hydroxide (B78521) (LiOH), and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until hydrolysis is complete.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~4-5.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the final product, this compound.

Characterization: The final compound should be characterized by:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine purity.

Experimental Workflow: PROTAC Synthesis

The following diagram outlines a generalized workflow for the synthesis of an EED-targeted PROTAC using this linker.

PROTAC_Synthesis_Workflow start Starting Materials: - Linker (this compound) - EED Ligand (with amine) - VHL Ligand (with amine) step1 Step 1: Couple Linker to VHL Ligand - Activate COOH on Linker (EDC/HATU) - Amide bond formation with VHL-NH2 start->step1 intermediate1 Intermediate 1: Boc-NH-Linker-VHL step1->intermediate1 step2 Step 2: Deprotection - Remove Boc group - Acidic conditions (TFA) intermediate1->step2 intermediate2 Intermediate 2: NH2-Linker-VHL step2->intermediate2 step3 Step 3: Couple EED Ligand - Activate COOH on EED Ligand - Amide bond formation intermediate2->step3 purify Purification & QC (HPLC, MS, NMR) step3->purify final_product Final PROTAC: EED-Linker-VHL purify->final_product

Generalized workflow for the synthesis of a PROTAC molecule.

References

Navigating the Core: A Technical Guide to the Solubility and Stability of Boc-NH-PEG1-Ph-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-NH-PEG1-Ph-O-CH2COOH is a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that co-opt the cell's natural protein degradation machinery. As a critical component that bridges the target protein binder and the E3 ligase recruiter, the linker's physicochemical properties, particularly its solubility and stability, are paramount to the overall efficacy and developability of the resulting PROTAC. This technical guide provides an in-depth overview of the core characteristics of this compound, including its chemical properties, and outlines detailed experimental protocols for determining its solubility and stability. Furthermore, this guide presents structured tables for data comparison and utilizes diagrams to illustrate key concepts and workflows, serving as a vital resource for researchers in the field of targeted protein degradation.

Introduction to this compound

This compound is a heterobifunctional linker containing a Boc-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, a phenyl ring, and a carboxylic acid. This specific arrangement of functional groups imparts a unique combination of hydrophobicity and hydrophilicity, influencing its behavior in biological systems. Its primary application is in the synthesis of PROTACs, where it connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.[1][][3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and degradation of the POI by the proteasome.[3][4] The linker's length, flexibility, and chemical composition are critical factors that influence the formation and stability of this ternary complex, as well as the overall solubility and cell permeability of the PROTAC molecule.[1][5]

Chemical Properties:

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₆[6]
Molecular Weight 311.33 g/mol [6]
IUPAC Name 2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]acetic acid[6]
CAS Number 2361117-22-6[7]
Appearance White to off-white solidGeneral knowledge

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. The presence of both hydrophobic (phenyl ring, Boc group) and hydrophilic (PEG, carboxylic acid) moieties suggests a varied solubility profile in different solvents. Generally, PEG-containing linkers are known to enhance the aqueous solubility of PROTACs.[1] However, the overall solubility of a PROTAC is influenced by all its components (POI binder, linker, and E3 ligase ligand).[8][9][10]

Expected Qualitative Solubility

Based on its structure, this compound is expected to be soluble in a range of polar aprotic and organic solvents. Its solubility in aqueous solutions is likely to be pH-dependent due to the presence of the carboxylic acid group.

Quantitative Solubility Data

The following table provides a template for summarizing the experimentally determined solubility of this compound in various solvents.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water (pH 3.0)25Data not availableData not available
Phosphate-Buffered Saline (PBS, pH 7.4)25Data not availableData not available
Dimethyl Sulfoxide (DMSO)25Data not availableData not available
Dichloromethane (DCM)25Data not availableData not available
Methanol25Data not availableData not available
Ethyl Acetate25Data not availableData not available

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, DMSO, DCM, methanol, ethyl acetate)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • pH meter

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Dilute supernatant D->E Known volume F Quantify by HPLC E->F G Calculate solubility F->G

Workflow for solubility determination.

Stability Profile

The stability of this compound is crucial for its storage, handling during synthesis, and its performance in biological assays. The molecule contains several functional groups that could be susceptible to degradation under certain conditions. The Boc-protecting group is known to be labile under acidic conditions.[11][12] The ester and amide bonds that will be formed when this linker is incorporated into a PROTAC can be susceptible to hydrolysis.

pH-Dependent Stability

The stability of the Boc group is highly dependent on pH. It is generally stable under neutral and basic conditions but is readily cleaved by strong acids.[11] This property is often exploited in synthetic chemistry for deprotection.

Thermal Stability

The thermal stability of the compound is important for understanding its shelf-life and potential degradation during experimental procedures that involve heating.

Quantitative Stability Data

The following table is a template for summarizing the stability of this compound under various conditions, typically reported as a half-life (t₁/₂).

ConditionTemperature (°C)Half-life (t₁/₂)Degradation Products
pH 1.0 (0.1 N HCl)25Data not availableExpected: Deprotected amine
pH 7.4 (PBS)37Data not availableExpected: Stable
pH 9.0 (Buffer)25Data not availableExpected: Stable
Plasma (Human)37Data not availableData not available
Elevated Temperature50Data not availableData not available

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Experimental Protocol for Stability Assessment

This protocol describes a general method for assessing the hydrolytic and plasma stability of this compound.[13]

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 1.0, 7.4, 9.0)

  • Human plasma (or plasma from other species)

  • Incubator or water bath

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubate the compound at a low final concentration in the different pH buffers or plasma at a constant temperature (e.g., 37 °C).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a quenching solution to stop any further degradation.

  • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

G Experimental Workflow for Stability Assessment cluster_incubation Incubation cluster_analysis Analysis A Incubate compound in buffer/plasma B Collect aliquots at time points A->B C Quench reaction B->C D Quantify by LC-MS/MS C->D E Plot ln(% remaining) vs. time D->E F Calculate half-life E->F

Workflow for stability assessment.

Role in PROTAC-Mediated Protein Degradation

This compound serves as a linker in PROTACs, which mediate the degradation of target proteins through the ubiquitin-proteasome system.[1][][14] The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[]

G PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

PROTAC mechanism of action.

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental for its effective application in the synthesis and development of PROTACs. This guide provides a framework for the systematic evaluation of these critical properties. The outlined experimental protocols offer a starting point for researchers to generate the necessary data to inform the design and optimization of novel protein degraders. The successful development of PROTAC-based therapeutics relies on the careful characterization of each component, with the linker playing a pivotal role in determining the overall physicochemical and pharmacological properties of the final molecule.

References

Unlocking Targeted Protein Degradation: The Role of Boc-NH-PEG1-Ph-O-CH2COOH in EED-Targeted PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the ability to selectively eliminate disease-causing proteins offers a powerful strategy to combat illnesses such as cancer. Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary technology, hijacking the cell's natural protein disposal machinery to degrade specific proteins of interest. A critical component in the design of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. This technical guide delves into the application of Boc-NH-PEG1-Ph-O-CH2COOH, a versatile linker, in the development of PROTACs targeting the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of the PRC2 complex is a known driver in various cancers, making it a compelling therapeutic target.

The Role of this compound as a PROTAC Linker

This compound serves as a foundational building block for constructing PROTACs. Its structure incorporates several key features:

  • Boc-Protected Amine: The tert-Butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise synthesis of the PROTAC molecule.

  • PEG1 Spacer: The short polyethylene (B3416737) glycol (PEG) unit enhances the solubility and can influence the conformational flexibility of the final PROTAC, which is crucial for optimal ternary complex formation.

  • Phenyl Group: The rigid phenyl group provides a stable scaffold for the linker.

  • Carboxylic Acid: The terminal carboxylic acid provides a reactive handle for conjugation with either the target protein ligand or the E3 ligase ligand.

In the context of EED-targeted PROTACs, this linker is utilized to connect an EED-binding molecule to a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL).

Quantitative Data Summary

The efficacy of EED-targeted PROTACs is quantified through various biophysical and cellular assays. The following tables summarize key data for two prominent EED-targeted PROTACs, herein referred to as PROTAC 1 and PROTAC 2, which utilize linkers derived from this compound.

Compound Binding Affinity to EED (pKD) PRC2 Inhibitory Potency (pIC50)
PROTAC 19.27 ± 0.058.11 ± 0.09
PROTAC 29.02 ± 0.098.17 ± 0.24

Table 1: Biophysical and Biochemical Activity of EED-Targeted PROTACs. Data derived from Hsu JH, et al. Cell Chem Biol. 2019.

Compound Cell Line Growth Inhibition (GI50, nM)
PROTAC 1Karpas-42257
PROTAC 2Karpas-42245

Table 2: Anti-proliferative Activity of EED-Targeted PROTACs. Data derived from Hsu JH, et al. Cell Chem Biol. 2019.

Compound Target Protein Cell Line DC50 (nM) Dmax (%)
PROTAC 1EEDKarpas-422~100>90
PROTAC 1EZH2Karpas-422~100>90
PROTAC 1SUZ12Karpas-422~100>90

Table 3: Cellular Degradation Potency and Efficacy of PROTAC 1. DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of protein degradation achieved. Data derived from Hsu JH, et al. Cell Chem Biol. 2019.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Degradation of the PRC2 Complex

EED-targeted PROTACs function by inducing the degradation of not only EED but also the other core components of the PRC2 complex, namely EZH2 and SUZ12. This occurs through the formation of a ternary complex between the PROTAC, EED, and an E3 ubiquitin ligase.

PROTAC_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation PROTAC EED-Targeted PROTAC EED EED PROTAC->EED Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Recruits PRC2 PRC2 Complex EZH2 EZH2 SUZ12 SUZ12 Proteasome 26S Proteasome PRC2->Proteasome Recognition & Degradation Ub Ubiquitin E3_Ligase->Ub Transfers Ub->EED Polyubiquitination Ub->EZH2 Ub->SUZ12 Degraded_PRC2 Degraded Peptides Proteasome->Degraded_PRC2

Caption: PROTAC-mediated degradation of the PRC2 complex.

Experimental Workflow for Assessing PROTAC Efficacy

A typical workflow to evaluate the effectiveness of an EED-targeted PROTAC involves synthesis, in vitro binding and enzymatic assays, and cellular assays to measure protein degradation and anti-proliferative effects.

Experimental_Workflow Start Start Synthesis PROTAC Synthesis Start->Synthesis Biophysical Biophysical Assays (e.g., pKD determination) Synthesis->Biophysical Biochemical Biochemical Assays (e.g., pIC50 determination) Synthesis->Biochemical Cell_Culture Cell Culture (e.g., Karpas-422) Synthesis->Cell_Culture Western_Blot Western Blot Analysis (EED, EZH2, SUZ12 degradation) Cell_Culture->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Cell_Culture->Proliferation_Assay Degradation_Quant Degradation Quantification (DC50, Dmax) Western_Blot->Degradation_Quant End End Degradation_Quant->End GI50_Calc GI50 Calculation Proliferation_Assay->GI50_Calc GI50_Calc->End

Methodological & Application

Application Notes and Protocols for Boc-NH-PEG1-Ph-O-CH2COOH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and application of the PROTAC (Proteolysis Targeting Chimera) linker, Boc-NH-PEG1-Ph-O-CH2COOH. This linker is a valuable tool for the development of PROTACs targeting the Embryonic Ectoderm Development (EED) protein, a core subunit of the Polycomb Repressive Complex 2 (PRC2). Degradation of EED leads to the concomitant degradation of other PRC2 components, such as EZH2 and SUZ12, offering a promising therapeutic strategy for various cancers. This document includes a representative synthesis protocol, quantitative data on the biological activity of an EED-targeting PROTAC, and diagrams illustrating the relevant biological pathways and experimental workflows.

Introduction to EED-Targeting PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.

The PRC2 complex plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of PRC2 activity is implicated in the pathogenesis of numerous cancers. PROTACs that target the EED subunit of PRC2 have been shown to induce the degradation of the entire PRC2 complex, providing a powerful approach to inhibit its oncogenic function. The linker, this compound, has been successfully employed in the development of potent EED-targeting PROTACs.

Data Presentation

The following table summarizes the in vitro activity of a PROTAC incorporating the this compound linker against the EZH2 mutant Diffuse Large B-cell Lymphoma (DLBCL) cell line, Karpas-422.

Compound IDTargetE3 Ligase LigandLinkerCell LineGI50 (µM)Reference
PROTAC 1EEDVHLThis compoundKarpas-4220.057[1]
PROTAC 2EEDVHL(similar PEG-based linker)Karpas-4220.045

Table 1: In vitro antiproliferative activity of EED-targeting PROTACs. GI50 represents the concentration required to inhibit cell growth by 50%.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative two-step synthesis for this compound, commencing with a Williamson ether synthesis followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 2-(4-(2-((tert-butoxycarbonyl)amino)ethoxy)phenoxy)acetate

  • Materials:

    • Ethyl 2-(4-hydroxyphenoxy)acetate

    • tert-Butyl (2-bromoethyl)carbamate

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (B1210297) (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a solution of ethyl 2-(4-hydroxyphenoxy)acetate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of tert-butyl (2-bromoethyl)carbamate (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield ethyl 2-(4-(2-((tert-butoxycarbonyl)amino)ethoxy)phenoxy)acetate as a solid.

Step 2: Synthesis of 2-(4-(2-((tert-butoxycarbonyl)amino)ethoxy)phenoxy)acetic acid (this compound)

  • Materials:

  • Procedure:

    • Dissolve ethyl 2-(4-(2-((tert-butoxycarbonyl)amino)ethoxy)phenoxy)acetate (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., 3:1:1 ratio).

    • Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

    • Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.

    • Extract the product with dichloromethane (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.

Visualizations

Signaling Pathway and PROTAC Mechanism

PRC2_PROTAC_Mechanism cluster_1 PROTAC-Mediated Degradation EZH2 EZH2 SUZ12 SUZ12 Proteasome 26S Proteasome EZH2->Proteasome EED EED SUZ12->Proteasome PROTAC EED-PROTAC EED->PROTAC EED->Proteasome Degradation VHL VHL E3 Ligase PROTAC->VHL Ub Ubiquitin VHL->Ub Ubiquitination Ub->EED

Caption: Mechanism of EED-PROTAC mediated degradation of the PRC2 complex.

Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

PROTAC Development Workflow

PROTAC_Development_Workflow arrow design PROTAC Design (Target, E3 Ligase, Linker) synthesis Chemical Synthesis design->synthesis biochem_assay Biochemical Assays (Binding Affinity, Ternary Complex) synthesis->biochem_assay cell_assay Cellular Assays (Degradation, Viability) biochem_assay->cell_assay in_vivo In Vivo Studies (PK/PD, Efficacy) cell_assay->in_vivo optimization Lead Optimization in_vivo->optimization optimization->design Iterative Improvement

Caption: General workflow for the development and optimization of PROTACs.

References

Application Notes and Protocols for Amide Bond Formation with Boc-NH-PEG1-Ph-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-NH-PEG1-Ph-O-CH2COOH in amide bond formation, a critical step in the synthesis of complex molecules for drug discovery and development. This bifunctional linker is notably employed in the creation of Proteolysis Targeting Chimeras (PROTACs), particularly those targeting Embryonic Ectoderm Development (EED) for targeted protein degradation.

Introduction

This compound is a versatile linker molecule featuring a Boc-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, a phenyl ether moiety, and a terminal carboxylic acid.[1] This structure imparts a balance of hydrophilicity and rigidity, making it an ideal component for bridging two distinct molecular entities. The Boc-protected amine allows for selective deprotection and subsequent conjugation, while the carboxylic acid is readily activated for amide bond formation with primary or secondary amines. Its most prominent application is in the synthesis of EED-targeted PROTACs, which are designed to induce the degradation of the Polycomb Repressive Complex 2 (PRC2).[2][3]

Chemical Properties

PropertyValue
Molecular Formula C₁₅H₂₁NO₆
Molecular Weight 311.33 g/mol
CAS Number 2361117-22-6
Appearance Solid
Purity Typically ≥95%
Storage 2-8°C, sealed, dry

Application in EED-Targeted PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. EED-targeted PROTACs utilize a ligand that binds to EED, a core subunit of the PRC2 complex, and a second ligand that binds to an E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). The this compound linker serves to connect these two ligands.

The degradation of EED disrupts the PRC2 complex, which also comprises EZH2 and SUZ12. This disruption inhibits the histone methyltransferase activity of EZH2, leading to decreased levels of H3K27 trimethylation (H3K27me3), a key epigenetic mark associated with gene silencing. The therapeutic potential of this approach lies in its ability to target PRC2-dependent cancers.[4][5]

Signaling Pathway of EED-Targeted PROTACs

EED_PROTAC_Pathway cluster_cell Cell PROTAC EED-Targeted PROTAC (contains this compound linker) Ternary_Complex Ternary Complex (PRC2-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds PRC2 PRC2 Complex (EED, EZH2, SUZ12) PRC2->Ternary_Complex Binds H3K27me3 H3K27me3 PRC2->H3K27me3 Catalyzes E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Proteasome Proteasome Degraded_PRC2 Proteasome->Degraded_PRC2 Degrades Ub Ubiquitin Ub_PRC2 Ubiquitinated PRC2 Ub->Ub_PRC2 Ternary_Complex->Ub_PRC2 Ubiquitination Reduced_H3K27me3 Reduced H3K27me3 Ternary_Complex->Reduced_H3K27me3 Inhibits PRC2 activity Ub_PRC2->Proteasome Enters Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing Leads to Gene_Expression Target Gene Expression Reduced_H3K27me3->Gene_Expression Allows for

Caption: Signaling pathway of an EED-targeted PROTAC.

Quantitative Data on Biological Activity

The following table summarizes the reported biological activity of representative EED-targeted PROTACs synthesized using PEG-based linkers.

ParameterPROTAC 1PROTAC 2Reference
EED Binding (pKD) 9.27 ± 0.059.0[3][6]
PRC2 Inhibition (pIC₅₀) 8.11 ± 0.09~8.1[3][6]
Cell Proliferation (GI₅₀, Karpas422 cells) 57 nM49-58 nM[2][3]

Experimental Protocols

The following protocols describe a general workflow for the synthesis of a PROTAC using this compound. This involves a two-step process: 1) amide bond formation between the linker and an amine-containing molecule (either the EED ligand or the E3 ligase ligand), and 2) deprotection of the Boc group and subsequent coupling to the second component.

Experimental Workflow

experimental_workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: This compound Amine-containing Ligand 1 Ligand 2 step1 Step 1: Amide Coupling (EDC/NHS or HATU) start->step1 intermediate1 Intermediate Product: Boc-NH-PEG1-Ph-O-CH2-CO-Ligand 1 step1->intermediate1 step2 Step 2: Boc Deprotection (TFA in DCM) intermediate1->step2 intermediate2 Intermediate Product: NH2-PEG1-Ph-O-CH2-CO-Ligand 1 step2->intermediate2 step3 Step 3: Second Amide Coupling (or other conjugation) intermediate2->step3 final_product Final PROTAC Molecule step3->final_product purification Purification (e.g., HPLC) final_product->purification analysis Analysis (LC-MS, NMR) purification->analysis

Caption: General workflow for PROTAC synthesis.

Protocol 1: Amide Bond Formation using EDC/NHS

This protocol describes the activation of the carboxylic acid on this compound with EDC and NHS to form an NHS ester, which then reacts with an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., an EED ligand with a free amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel and magnetic stirrer

  • Standard workup and purification equipment (e.g., rotary evaporator, flash chromatography system, HPLC)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vessel, dissolve the amine-containing molecule (1.1 eq) in anhydrous DMF.

  • Add the solution of the amine-containing molecule to the activated linker solution.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Representative Quantitative Data (Amide Coupling):

The following data is representative and may vary based on the specific amine substrate and reaction conditions.

ParameterValue
Reaction Time 12-24 hours
Typical Yield 60-85%
Purity (post-purification) >95% (by HPLC)
Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for the second coupling reaction.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected intermediate in DCM (e.g., 0.1 M solution).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM) to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting amine salt can often be used directly in the next step or after neutralization.

Note: Subsequent coupling of the deprotected amine with a second carboxylic acid-containing molecule can be achieved using standard amide coupling reagents such as HATU, HBTU, or another EDC/NHS coupling.

Conclusion

This compound is a valuable and versatile linker for the synthesis of complex bioconjugates, particularly in the development of PROTACs. The protocols provided herein offer a general framework for its application in amide bond formation. Optimization of reaction conditions may be necessary depending on the specific substrates being used. The successful synthesis and application of molecules derived from this linker have the potential to advance the field of targeted protein degradation and contribute to the development of novel therapeutics.

References

Application Notes and Protocols: Boc Deprotection of Boc-NH-PEG1-Ph-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the acidic deprotection of Boc-NH-PEG1-Ph-O-CH2COOH to yield H2N-PEG1-Ph-O-CH2COOH. The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and drug conjugate development, due to its stability under various conditions and its facile removal under acidic conditions.[1][2]

Introduction

The removal of the Boc protecting group from this compound is a critical step in the synthesis of various bioconjugates and drug delivery systems. This process, known as deprotection, is typically achieved through acidolysis.[3] The most common reagent for this transformation is trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent system.[4][5] This method is generally efficient and proceeds at room temperature.[6] Alternative acidic conditions, such as hydrogen chloride (HCl) in 1,4-dioxane (B91453), can also be employed.[3]

The selection of the appropriate deprotection conditions is crucial to ensure complete removal of the Boc group while minimizing side reactions and preserving the integrity of the rest of the molecule. Factors such as acid concentration, reaction time, and temperature can influence the reaction's outcome.[3]

Deprotection Mechanism

The deprotection of a Boc-protected amine is an acid-catalyzed process. The mechanism involves the protonation of the carbamate (B1207046) oxygen by a strong acid like TFA. This is followed by the departure of the stable tert-butyl cation, which can be quenched by a scavenger, deprotonate to form isobutylene (B52900) gas, or polymerize.[7] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine as its corresponding salt (e.g., trifluoroacetate (B77799) salt).[5][7]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine Boc-NH-R Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc Protonation TFA CF₃COOH (TFA) TFA->Protonated_Boc Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Loss of tert-Butyl Cation tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Amine_Salt H₃N⁺-R  CF₃COO⁻ Carbamic_Acid->Amine_Salt Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene Deprotonation

Figure 1: Boc Deprotection Mechanism

Experimental Protocols

This section details the most common and effective protocols for the deprotection of this compound.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most frequently employed method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene (B28343)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.[3]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[3]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours.[3]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3]

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.[3]

  • Precipitate the product by adding cold diethyl ether to the residue.[2]

  • Collect the resulting solid (the TFA salt of the deprotected amine) by filtration or decantation and dry under vacuum.

Protocol 2: Hydrogen Chloride (HCl) in 1,4-Dioxane

This method provides an alternative to TFA and can be advantageous in specific synthetic contexts.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous 1,4-dioxane in a round-bottom flask.

  • Add a solution of 4M HCl in 1,4-dioxane to the reaction mixture.

  • Stir the solution at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected product.

  • Collect the solid by filtration and dry under vacuum.

Data Presentation

The following tables summarize the common reaction conditions and expected outcomes for the Boc deprotection of this compound based on general laboratory practices for similar compounds.

Table 1: Summary of Boc Deprotection Conditions

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Concentration 20-50% TFA in DCM4M HCl in Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 2 hours1 - 4 hours
Work-up Evaporation, Toluene Co-evaporation, Ether PrecipitationEvaporation, Ether Precipitation

Table 2: Expected Quantitative Data

ConditionExpected YieldExpected Purity (by LC-MS)
20% TFA in DCM, 2h, RT>95%>95%
50% TFA in DCM, 1h, RT>98%>98%
4M HCl in Dioxane, 4h, RT>90%>95%

Experimental Workflow and Logic

The general workflow for the Boc deprotection process is outlined below.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Dissolve Dissolve this compound in anhydrous solvent Cool Cool to 0 °C (for TFA/DCM) Dissolve->Cool Add_Acid Add Acid (TFA or HCl solution) Cool->Add_Acid Stir Stir at Room Temperature Add_Acid->Stir Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Concentrate Concentrate under reduced pressure Monitor->Concentrate Reaction Complete Co_evaporate Co-evaporate with Toluene (for TFA) Concentrate->Co_evaporate Precipitate Precipitate product with cold diethyl ether Concentrate->Precipitate For HCl/Dioxane Co_evaporate->Precipitate Isolate Isolate solid product (filtration/decantation) Precipitate->Isolate Dry Dry under vacuum Isolate->Dry

Figure 2: General Experimental Workflow

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the concentration of the acid.[3] For sterically hindered substrates, gentle heating might be necessary, but should be approached with caution to avoid side reactions.[3]

  • Side Products: The tert-butyl cation generated during the reaction can sometimes react with nucleophilic functional groups. The addition of a scavenger, such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v), can help to mitigate this issue.[3]

  • Product Isolation: If the deprotected product is an oil rather than a solid upon addition of diethyl ether, try triturating the oil with fresh cold ether. Alternatively, purification by chromatography may be necessary.

Safety Precautions

  • Trifluoroacetic acid and concentrated solutions of hydrogen chloride are highly corrosive and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Ensure proper ventilation and avoid inhalation.

  • Always perform reactions in appropriate glassware and be mindful of potential pressure build-up, especially if the reaction is heated. Boc deprotection generates carbon dioxide gas, so closed systems should not be used.[4][7]

References

Application Notes and Protocols: Utilizing Boc-NH-PEG1-Ph-O-CH2COOH in Cell-Based Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[3][4] These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][5][6]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two.[4][5] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[7]

Boc-NH-PEG1-Ph-O-CH2COOH is a commonly used linker in the synthesis of PROTACs.[8][9][10][11][12] Its structure, featuring a polyethylene (B3416737) glycol (PEG) unit, a phenyl ring, and a carboxylic acid group, provides a versatile scaffold for connecting a target protein ligand and an E3 ligase ligand. The PEG component can enhance the solubility and cell permeability of the resulting PROTAC molecule.[7] This document provides detailed application notes and protocols for the use of PROTACs constructed with this linker in cell-based degradation assays.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4][13] This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[4] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce the degradation of additional target proteins.[1][5][14]

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitinated_Protein Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_Protein Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data Summary for PROTAC Efficacy

The efficacy of a PROTAC is typically evaluated based on several key quantitative parameters. These are often determined using dose-response and time-course experiments in relevant cell lines.

Table 1: Parameters for PROTAC Degradation Potency

ParameterDescriptionTypical Value Range
DC50 (nM) The concentration of the PROTAC required to induce 50% degradation of the target protein at a specific time point.[15]0.1 - 100 nM
Dmax (%) The maximum percentage of target protein degradation achieved.[15]> 80%
Degradation Rate (t1/2) The time required to achieve half-maximal degradation at a given concentration.[15]1 - 8 hours

Table 2: Parameters for Cellular Activity

ParameterDescriptionTypical Value Range
IC50 (nM) The concentration of the PROTAC that inhibits a specific cellular function (e.g., cell proliferation) by 50%.[15]Varies depending on the target and cell line.
GI50 (nM) The concentration of the PROTAC that causes 50% inhibition of cell growth.Varies depending on the target and cell line.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the efficacy of PROTACs in cell-based assays.

Experimental Workflow for Assessing Protein Degradation

Workflow for cell-based degradation assays.
Western Blot Analysis of Protein Degradation

Western blotting is a fundamental technique for quantifying the reduction in target protein levels following PROTAC treatment.[2]

Materials and Reagents:

  • Cell line expressing the protein of interest (POI)

  • Cell culture medium and supplements

  • PROTAC synthesized with this compound linker

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[16][17]

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[2] Include a DMSO-only vehicle control.

  • Sample Preparation:

    • After treatment, wash the cells twice with ice-cold PBS.[2]

    • Lyse the cells by adding ice-cold lysis buffer supplemented with inhibitors.[2][17]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.[2]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.[2]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to a final concentration of 1x and denature by heating at 95-100°C for 5 minutes.[2]

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[2]

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the POI signal to the loading control.

    • Plot the percentage of remaining POI against the PROTAC concentration to determine DC50 and Dmax values.

Flow Cytometry for High-Throughput Degradation Analysis

Flow cytometry can be utilized for a higher-throughput analysis of protein degradation, especially for cell surface or intracellular proteins that can be specifically labeled with fluorescent antibodies.[18]

Materials and Reagents:

  • Cell line expressing the POI

  • PROTAC and DMSO

  • PBS

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (if staining intracellular proteins)

  • Fluorescently conjugated primary antibody against the POI

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Treat cells in suspension or in plates with a range of PROTAC concentrations and for various time points as described for Western blotting.

  • Cell Staining:

    • Harvest and wash the cells with PBS.

    • For intracellular targets, fix and permeabilize the cells according to standard protocols.

    • Incubate the cells with the fluorescently conjugated primary antibody.[19]

    • Wash the cells to remove unbound antibody.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the stained cells.

    • Analyze the data to determine the mean fluorescence intensity (MFI) for each treatment condition.

    • Normalize the MFI of treated samples to the DMSO control to calculate the percentage of remaining protein.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax.

Mass Spectrometry-Based Proteomics for Global Degradation Profiling

Mass spectrometry (MS)-based proteomics can provide a global and unbiased assessment of protein degradation, confirming the selectivity of the PROTAC and identifying potential off-target effects.[20][21]

Materials and Reagents:

  • Cell line and treatment reagents (PROTAC, DMSO)

  • Lysis buffer for MS (e.g., urea-based)

  • DTT and iodoacetamide (B48618) for reduction and alkylation

  • Trypsin for protein digestion

  • Solid-phase extraction (SPE) cartridges for peptide cleanup

  • LC-MS/MS system

Protocol:

  • Sample Preparation:

    • Treat cells with the PROTAC at a specific concentration and time point, alongside a DMSO control.

    • Lyse the cells and quantify the protein concentration.

    • Take equal amounts of protein from each sample and perform in-solution digestion:

      • Reduce disulfide bonds with DTT.

      • Alkylate cysteine residues with iodoacetamide.

      • Digest proteins into peptides with trypsin.

    • Clean up the resulting peptide mixture using SPE.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis:

    • Process the raw MS data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Compare the protein abundance between the PROTAC-treated and DMSO control samples to identify proteins that are significantly downregulated.

    • Confirm the degradation of the intended target and assess the overall selectivity of the PROTAC.

Conclusion

The use of this compound as a linker is a valuable strategy in the development of effective PROTACs for targeted protein degradation. The protocols outlined in this document provide a comprehensive framework for researchers to assess the efficacy and selectivity of their PROTAC molecules in cell-based assays. By combining techniques such as Western blotting, flow cytometry, and mass spectrometry, a thorough understanding of the PROTAC's activity can be achieved, facilitating the advancement of novel therapeutics.

References

Application Notes and Protocols: Synthesis of an EED-Targeted PROTAC Using a Boc-NH-PEG1-Ph-O-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By forming a ternary complex between the target protein and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein.

This application note provides a detailed experimental workflow for the synthesis of a PROTAC targeting the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of the PRC2 complex is implicated in various cancers, making it an attractive therapeutic target. The described PROTAC utilizes the bifunctional linker precursor, Boc-NH-PEG1-Ph-O-CH2COOH , to connect an EED-binding moiety with a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Experimental Workflow Overview

The synthesis of the EED-targeted PROTAC is a multi-step process that involves the sequential coupling of the EED ligand, the linker, and the VHL E3 ligase ligand. The general workflow is as follows:

G cluster_synthesis PROTAC Synthesis Workflow EED_ligand EED Ligand Precursor (with reactive amine) Coupling1 Amide Coupling: EED Ligand + Activated Linker EED_ligand->Coupling1 Linker_Activation Linker Activation (this compound + HATU/DIPEA) Linker_Activation->Coupling1 Intermediate Boc-Protected Intermediate Coupling1->Intermediate Deprotection Boc Deprotection (TFA/DCM) Intermediate->Deprotection Amine_Intermediate Amine-Functionalized Intermediate Deprotection->Amine_Intermediate Coupling2 Final Amide Coupling: Amine Intermediate + VHL Ligand Amine_Intermediate->Coupling2 VHL_ligand VHL Ligand Precursor (with carboxylic acid) VHL_ligand->Coupling2 Final_PROTAC Final EED-Targeted PROTAC Coupling2->Final_PROTAC

Caption: A generalized workflow for the synthesis of an EED-targeted PROTAC.

Detailed Experimental Protocols

The following protocols are based on established methodologies for PROTAC synthesis and are adapted for the specific components used in this application note.

Protocol 1: Coupling of EED Ligand with this compound

This protocol describes the initial amide bond formation between an amine-functionalized EED ligand precursor and the carboxylic acid group of the linker.

Materials and Reagents:

  • Amine-functionalized EED Ligand (e.g., an analog of MAK683) (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere setup

Procedure:

  • Under a nitrogen atmosphere, dissolve the amine-functionalized EED ligand in anhydrous DMF.

  • To this solution, add this compound.

  • Add HATU and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Protocol 2: Boc Deprotection

This step removes the tert-Butyloxycarbonyl (Boc) protecting group to expose the terminal amine for the final coupling reaction.

Materials and Reagents:

  • Boc-protected intermediate from Protocol 1 (1.0 eq)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v in DCM) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt is often used in the next step without further purification.

Protocol 3: Final Coupling with VHL Ligand

This final step involves the formation of an amide bond between the deprotected linker-EED ligand intermediate and a carboxylic acid-functionalized VHL ligand.

Materials and Reagents:

  • Amine-functionalized intermediate from Protocol 2 (1.0 eq)

  • Carboxylic acid-functionalized VHL Ligand (e.g., VH032) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere setup

Procedure:

  • Follow the procedure outlined in Protocol 1, using the amine-functionalized intermediate and the VHL ligand as the coupling partners.

  • After the reaction is complete and the workup is performed, purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product with high purity.

Data Presentation

The following tables summarize representative quantitative data for EED-targeted PROTACs synthesized using a similar methodology. These values are compiled from published literature and serve as a benchmark for the expected performance of the synthesized PROTAC.

Table 1: Biological Activity of EED-Targeted PROTACs

CompoundTargetE3 Ligase LigandBinding Affinity (pKD)PRC2 Inhibition (pIC50)Cell Proliferation (GI50, nM)Cell LineReference
PROTAC EED degrader-1 EEDVHL9.278.1157Karpas422[1][2]
PROTAC EED degrader-2 EEDVHL9.028.1745Karpas422[1][2]

Table 2: Characterization Data for a Representative EED-Targeted PROTAC

Characterization MethodExpected Results
¹H NMR Peaks corresponding to the aromatic and aliphatic protons of the EED ligand, the PEG linker, the phenyl group of the linker, and the VHL ligand. Integration should be consistent with the proposed structure.
LC-MS A single major peak in the chromatogram with a mass corresponding to the calculated exact mass of the final PROTAC molecule ([M+H]⁺).
Purity (HPLC) >95% purity is typically desired for biological assays.

Signaling Pathway

The synthesized PROTAC targets EED, a crucial component of the PRC2 complex. By inducing the degradation of EED, the PROTAC effectively dismantles the entire PRC2 complex, leading to the degradation of its other core components, EZH2 and SUZ12. This action inhibits the methylation of Histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that silences gene expression. The disruption of this pathway can reactivate tumor suppressor genes and inhibit the proliferation of PRC2-dependent cancer cells.

G cluster_pathway PROTAC-Mediated PRC2 Degradation Pathway PROTAC EED-Targeted PROTAC Ternary_Complex Ternary Complex (PROTAC-EED-VHL) PROTAC->Ternary_Complex EED EED EED->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of EED Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of PRC2 Complex (EED, EZH2, SUZ12) Proteasome->Degradation PRC2_Activity PRC2 Methyltransferase Activity Degradation->PRC2_Activity Inhibits H3K27me3 H3K27me3 PRC2_Activity->H3K27me3 Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing Cell_Proliferation Cancer Cell Proliferation Gene_Silencing->Cell_Proliferation

Caption: Mechanism of action of an EED-targeted PROTAC.

Conclusion

This application note provides a comprehensive guide for the synthesis and characterization of an EED-targeted PROTAC using the linker precursor this compound. The detailed protocols and expected data will aid researchers in the successful development of potent and selective protein degraders for therapeutic and research applications. The provided signaling pathway diagram illustrates the mechanism by which these PROTACs can effectively target the PRC2 complex in cancer cells.

References

Application Notes & Protocols: Purification of PROTACs Containing a Boc-NH-PEG1-Ph-O-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-Targeting Chimeras (PROTACs) are complex, heterobifunctional molecules designed to recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy and physicochemical properties.[]

This document provides detailed application notes and protocols for the purification of PROTACs that feature a specific linker structure: Boc-NH-PEG1-Ph-O-CH2COOH . This linker incorporates several functionalities that must be considered during the development of a purification strategy: a hydrophobic, acid-labile Boc protecting group, a hydrophilic PEG spacer to enhance solubility, a rigid phenyl group, and an ionizable carboxylic acid moiety.[4]

The primary purification techniques for such molecules are preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC), which offer orthogonal selectivity and high resolution.[5][6]

PROTAC Mechanism of Action

PROTACs function catalytically within the cell to eliminate target proteins. They achieve this by inducing proximity between the target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system.[1][7]

PROTAC_MoA cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_P POI PROTAC PROTAC Molecule PROTAC_T PROTAC E3 E3 Ubiquitin Ligase E3_T E3 Ligase POI_P->PROTAC_T PROTAC_T->E3_T Ub Ubiquitin PolyUb Poly-Ubiquitinated Target Protein Ub->PolyUb Poly-ubiquitination Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation cluster_ternary cluster_ternary cluster_ternary->PROTAC PROTAC Recycling cluster_ternary->Ub E2 Ligase Purification_Strategy Start Crude PROTAC Mixture CheckPurity Assess Purity & Impurity Profile (Analytical HPLC/LC-MS) Start->CheckPurity Decision Primary Purification Method? CheckPurity->Decision RPHPLC Preparative RP-HPLC (Good for polar/ionizable compounds) Decision->RPHPLC Default/ Carboxylic Acid SFC Preparative SFC (Orthogonal to RP-HPLC, good for complex mixtures) Decision->SFC Chiral or Poor RP-HPLC Flash Flash Chromatography (For gross impurities/large scale) Decision->Flash Very Crude/ >10g Scale Analysis Analyze Fractions (LC-MS) RPHPLC->Analysis SFC->Analysis Flash->Analysis Pool Pool Pure Fractions Analysis->Pool CheckFinalPurity Final Purity > 95%? Pool->CheckFinalPurity SecondPass Secondary Purification? (e.g., SFC if RP-HPLC was first) CheckFinalPurity->SecondPass No FinalProduct Final Product (Lyophilize/Evaporate) CheckFinalPurity->FinalProduct Yes SecondPass->RPHPLC Use Orthogonal Method SecondPass->SFC Use Orthogonal Method RP_HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Purification cluster_analysis 3. Analysis & Processing MobilePhase Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) Equilibrate Equilibrate Prep C18 Column MobilePhase->Equilibrate SamplePrep Dissolve & Filter Crude PROTAC Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Run Run Gradient Method Inject->Run Collect Collect Fractions Run->Collect Analyze Analyze Fraction Purity (Analytical LC-MS) Collect->Analyze Pool Pool Pure Fractions (Purity > 98%) Analyze->Pool Evaporate Remove ACN (Rotary Evaporation) Pool->Evaporate Lyophilize Lyophilize to Dry Powder Evaporate->Lyophilize Final Pure PROTAC-TFA Salt Lyophilize->Final

References

Application Note: Monitoring the Synthesis of a PEGylated PROTAC Linker using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for monitoring the reaction progress of a key bifunctional PROTAC (Proteolysis Targeting Chimera) linker, Boc-NH-PEG1-Ph-O-CH2COOH, using Liquid Chromatography-Mass Spectrometry (LC-MS). The ability to accurately track the deprotection of the Boc (tert-butyloxycarbonyl) group and subsequent amide coupling is critical for the successful synthesis of PROTACs and other targeted protein degraders. LC-MS is an indispensable tool for this purpose, offering high sensitivity and selectivity for the analysis of reaction mixtures.[1][2] This document outlines the experimental workflow, detailed protocols for two key reaction steps, and representative data presentation.

The Boc protecting group is widely used for amines in organic synthesis due to its stability and ease of removal under mildly acidic conditions, typically with trifluoroacetic acid (TFA).[3] Following Boc deprotection, the free amine of the PEG linker can be conjugated to other molecules.[3] The progress of these reactions can be effectively monitored by LC-MS to ensure complete conversion and identify any potential side products.[4]

Reaction Scheme

The overall synthetic process involves two main stages: the deprotection of the Boc-protected amine and the subsequent coupling of the resulting free amine with a molecule of interest (e.g., a protein ligand).

cluster_deprotection Boc Deprotection cluster_coupling Amide Coupling This compound This compound This compound->H2N-PEG1-Ph-O-CH2COOH TFA, DCM Final_Product Molecule-of-Interest-CO-NH-PEG1-Ph-O-CH2COOH H2N-PEG1-Ph-O-CH2COOH->Final_Product EDC, HOBt, DIPEA, DMF Molecule-of-Interest-COOH Molecule-of-Interest-COOH Molecule-of-Interest-COOH->Final_Product EDC, HOBt, DIPEA, DMF

Caption: Reaction scheme for Boc deprotection and subsequent amide coupling.

Experimental Workflow

The following diagram illustrates the general workflow for monitoring the reaction progress by LC-MS.

Reaction_Setup Set up Boc Deprotection or Amide Coupling Reaction Time_Point_Sampling Withdraw Aliquot at Timed Intervals (e.g., 0, 30, 60, 120 min) Reaction_Setup->Time_Point_Sampling Sample_Quenching Quench Reaction in Aliquot Time_Point_Sampling->Sample_Quenching Sample_Dilution Dilute Quenched Sample with Mobile Phase Sample_Quenching->Sample_Dilution LC_MS_Analysis Inject Sample into LC-MS System Sample_Dilution->LC_MS_Analysis Data_Analysis Analyze Data (Chromatograms and Mass Spectra) LC_MS_Analysis->Data_Analysis Reaction_Decision Determine Reaction Completion and Purity Data_Analysis->Reaction_Decision

Caption: Experimental workflow for LC-MS reaction monitoring.

Data Presentation

The progress of the reaction can be quantified by monitoring the disappearance of the starting material and the appearance of the product. The following tables summarize the expected mass-to-charge ratios (m/z) and hypothetical reaction monitoring data.

Table 1: Expected Mass-to-Charge Ratios (m/z) of Key Species

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Starting Material: this compoundC₁₅H₂₁NO₆311.33312.14
Deprotected Intermediate: H2N-PEG1-Ph-O-CH2COOHC₁₀H₁₃NO₄211.22212.09
Hypothetical Product: Gly-Me-Ester ConjugateC₁₃H₁₈N₂O₅282.29283.13

Table 2: Hypothetical Reaction Progress for Boc Deprotection

Time (minutes)% Starting Material (Boc-protected)% Product (Deprotected)
01000
304555
601090
120<1>99

Table 3: Hypothetical Reaction Progress for Amide Coupling

Time (minutes)% Deprotected Intermediate% Conjugated Product
01000
603070
120595
240<1>99

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in dichloromethane (B109758) (DCM) to a concentration of 0.1 M in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4]

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Reaction Monitoring by LC-MS:

    • At designated time points (e.g., 0, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 5 µL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 1 mL of a 50:50 mixture of acetonitrile (B52724) and water. This will stop the reaction and dilute the sample for analysis.

    • Inject the diluted sample into the LC-MS system.

  • Work-up (upon reaction completion):

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[4]

    • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[4]

Protocol 2: Amide Coupling of H2N-PEG1-Ph-O-CH2COOH

This protocol describes the coupling of the deprotected linker with a carboxylic acid-containing molecule of interest using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Reaction Setup:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous dimethylformamide (DMF).

    • Add EDC (1.2 equivalents) and an activating agent such as HOBt (1-Hydroxybenzotriazole) (1.2 equivalents).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Dissolve the deprotected H2N-PEG1-Ph-O-CH2COOH (TFA salt, 1.1 equivalents) in DMF and add it to the reaction mixture.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents) to neutralize the TFA salt and facilitate the coupling reaction.

    • Stir the reaction at room temperature.

  • Reaction Monitoring by LC-MS:

    • At designated time points (e.g., 0, 1, 2, and 4 hours), withdraw a small aliquot (e.g., 5 µL) of the reaction mixture.

    • Quench and dilute the aliquot in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Inject the diluted sample into the LC-MS system.

LC-MS Method Parameters
  • LC System: Agilent 1290 Infinity UPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

  • MS System: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 100-1000.

  • Fragmentor Voltage: 70 V.

  • Gas Temperature: 350 °C.

  • Gas Flow: 12 L/min.

  • Nebulizer Pressure: 35 psi.

Conclusion

The protocols and methods described in this application note provide a robust framework for monitoring the synthesis of PEGylated PROTAC linkers using LC-MS. By accurately tracking the consumption of starting materials and the formation of products, researchers can ensure the efficiency and success of their synthetic strategies, which is paramount in the development of novel targeted protein degraders.

References

Troubleshooting & Optimization

Navigating the Synthesis of Boc-NH-PEG1-Ph-O-CH2COOH: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PROTACs and other advanced therapeutics, the successful synthesis of specialized linkers is paramount. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of Boc-NH-PEG1-Ph-O-CH2COOH, a commonly used linker. This guide addresses specific challenges that may arise during its synthesis via the Williamson ether reaction, helping you optimize your reaction conditions and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of a Boc-protected amino-PEGylated phenol (B47542) followed by a nucleophilic substitution reaction with a haloacetic acid derivative.

Q2: I am experiencing a very low yield of my desired product. What are the most probable causes?

Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the reactive phenoxide ion. If the base used is not strong enough, a significant portion of the starting material will remain unreacted.

  • Suboptimal Reaction Temperature: The reaction temperature plays a crucial role. If the temperature is too low, the reaction rate will be very slow. Conversely, if it is too high, it can lead to decomposition of the starting materials or products and promote side reactions.

  • Presence of Water: The Williamson ether synthesis is sensitive to moisture. Water can protonate the alkoxide, reducing its nucleophilicity, and can also react with the alkylating agent.

  • Steric Hindrance: While less of a concern with the primary halide of the haloacetic acid, significant steric bulk on the phenol can hinder the approach of the electrophile.

Q3: What are the common side reactions I should be aware of?

The primary competing reaction is C-alkylation, where the haloacetic acid reacts with the electron-rich aromatic ring of the phenol instead of the phenoxide oxygen. Another potential side reaction is elimination, although this is less likely with a primary alkyl halide.

Q4: How can I minimize the formation of the C-alkylated byproduct?

Optimizing the solvent and base combination is key to favoring O-alkylation over C-alkylation. Polar aprotic solvents generally favor O-alkylation. The choice of counter-ion from the base can also influence the selectivity.

Q5: What is the best way to purify the final product?

This compound is a polar and acidic compound. Purification can be challenging due to its polarity. Reverse-phase chromatography is often the most effective method. Standard silica (B1680970) gel chromatography can be difficult due to the acidic nature of the compound, which can cause streaking on the column. If using silica gel, it may be necessary to add a small amount of acid to the eluent.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and suggested solutions to improve the yield and purity of your this compound synthesis.

Issue Potential Cause Suggested Solution
Low or No Product Formation Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH instead of K2CO3). Ensure anhydrous reaction conditions.
Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10°C.
Presence of water in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Significant C-Alkylation Reaction conditions favor C-alkylation.Use a polar aprotic solvent like DMF or DMSO. Consider using a milder base.
Product Decomposition Reaction temperature is too high.Lower the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating.
Difficult Purification Product streaking on silica gel column.Use reverse-phase chromatography. Alternatively, add a small percentage of acetic acid to the eluent for silica gel chromatography.
Co-elution of impurities.Optimize the gradient for reverse-phase chromatography. Consider a different stationary phase if co-elution persists.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the Williamson ether synthesis of this compound.

Materials:

  • Boc-NH-PEG1-Ph-OH (1 equivalent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Ethyl bromoacetate (B1195939) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Deprotonation: To a solution of Boc-NH-PEG1-Ph-OH in anhydrous DMF under a nitrogen atmosphere, add sodium hydride portion-wise at 0°C. Stir the mixture at room temperature for 1 hour.

  • Alkylation: Cool the reaction mixture back to 0°C and add ethyl bromoacetate dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with 1 M HCl and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Ester Intermediate: Purify the crude ester by flash column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature for 4-6 hours.

  • Final Work-up and Purification: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by reverse-phase HPLC if necessary.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield of this compound check_sm Check for Unreacted Starting Material (SM) by TLC/LC-MS start->check_sm sm_present Significant SM Present check_sm->sm_present Yes no_sm Minimal SM Present check_sm->no_sm No incomplete_deprotonation Issue: Incomplete Deprotonation - Use stronger base (e.g., NaH) - Ensure anhydrous conditions sm_present->incomplete_deprotonation low_temp Issue: Low Reaction Temperature - Increase temperature incrementally sm_present->low_temp side_products Check for Side Products by TLC/LC-MS no_sm->side_products end Optimized Yield incomplete_deprotonation->end low_temp->end c_alkylation C-Alkylation Product Detected side_products->c_alkylation Yes decomposition Degradation Products Detected side_products->decomposition Yes purification_issue Issue: Purification Difficulty - Use reverse-phase chromatography - Add acid to silica gel eluent side_products->purification_issue No significant side products optimize_solvent Issue: Suboptimal Solvent/Base - Use polar aprotic solvent (DMF, DMSO) - Consider milder base c_alkylation->optimize_solvent high_temp Issue: High Reaction Temperature - Lower reaction temperature - Reduce reaction time decomposition->high_temp optimize_solvent->end high_temp->end purification_issue->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Technical Support Center: Optimizing Linker Length with Boc-NH-PEG1-Ph-O-CH2COOH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG1-Ph-O-CH2COOH and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a heterobifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Specifically, it has been utilized as a linker for PROTACs that target the EED protein for degradation.[1] The Boc-protected amine provides a stable handle for synthesis, which can be deprotected under acidic conditions to reveal a reactive amine for conjugation to a ligand for an E3 ubiquitin ligase.[4][5] The carboxylic acid end allows for coupling with a ligand for the target protein. The PEG and phenyl components of the linker can influence the solubility, stability, and conformational flexibility of the resulting PROTAC molecule.[6][]

Q2: How does the PEG linker length affect PROTAC activity?

A2: The length of the PEG linker is a critical determinant of a PROTAC's efficacy.[8][9] An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[8][10]

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[10]

  • Too long: A linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[10]

Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.[11]

Q3: What are the advantages of using a PEG linker in a PROTAC?

A3: Polyethylene glycol (PEG) linkers offer several advantages in PROTAC design and bioconjugation in general:[6][]

  • Improved Solubility: The hydrophilic nature of PEG enhances the solubility of often hydrophobic PROTAC molecules in aqueous solutions.[6][]

  • Enhanced Stability: PEGylation can protect the PROTAC from enzymatic degradation, increasing its metabolic stability.[6]

  • Reduced Immunogenicity: The PEG chain can mask the PROTAC from the immune system, potentially reducing immune responses.[6][]

  • Tunable Length and Flexibility: PEG linkers are available in various lengths, allowing for precise control over the distance between the two ends of the PROTAC to optimize ternary complex formation.[6]

Q4: What is the "hook effect" in the context of PROTACs?

A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations.[8][10] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[8] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.[8]

Troubleshooting Guides

Problem 1: Incomplete or No Degradation of Target Protein

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Linker Length Synthesize a series of PROTACs with varying PEG linker lengths to identify the optimal distance for ternary complex formation.[10]
Poor Cell Permeability The hydrophilicity of the PEG linker may hinder cell membrane passage.[8] Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake.[8] Assess cell permeability using assays like the Caco-2 permeability assay.[8]
"Hook Effect" Perform a wide dose-response experiment (e.g., from picomolar to high micromolar range) to determine the optimal degradation concentration and identify a potential hook effect.[8][10]
Inefficient Ternary Complex Formation The linker's flexibility may not be optimal for the specific protein-protein interactions. Evaluate ternary complex formation directly using biophysical assays such as Surface Plasmon Resonance (SPR) or NanoBRET.[8]
Problem 2: Difficulty with Boc Deprotection

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Deprotection Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50% (v/v).[4] Extend the reaction time and monitor progress using TLC or LC-MS.[4] Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[4]
Formation of Side Products If the molecule contains other acid-sensitive groups, consider using milder deprotection conditions. The presence of scavengers like triisopropylsilane (B1312306) (TIS) can help to prevent side reactions caused by carbocations generated during deprotection.[4]
Difficulty in Product Isolation The deprotected amine is often obtained as a TFA salt. For purification, you can precipitate the product by adding a non-polar solvent like diethyl ether.[4] Alternatively, an aqueous workup with a mild base (e.g., saturated sodium bicarbonate) can be used to neutralize the TFA and extract the free amine.[4]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection

This protocol describes a standard method for removing the Boc protecting group from a PEG linker using trifluoroacetic acid (TFA).

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[4]

  • Cooling: Cool the solution to 0°C in an ice bath.[4]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4] If necessary, add scavengers like triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[4][13]

  • Work-up:

    • Method A (TFA Salt): Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (B28343) (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.[4]

    • Method B (Free Amine): After concentrating the reaction mixture, dissolve the residue in DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[13]

Protocol 2: Western Blot for Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC linker variant for a specified time (e.g., 24 hours).[10]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[14]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

    • Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[14]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager. Quantify the band intensity to determine the extent of protein degradation.[14]

Quantitative Data

The following table provides a hypothetical summary of how linker length can impact the degradation of a target protein, such as EED. The data is for illustrative purposes to guide optimization experiments.

PROTAC VariantLinker CompositionDC50 (nM)Dmax (%)
Compound 1 Boc-NH-PEG1-Ph-O-50065
Compound 2 Boc-NH-PEG2-Ph-O-15085
Compound 3 Boc-NH-PEG3-Ph-O-5095
Compound 4 Boc-NH-PEG4-Ph-O-20080
Compound 5 Boc-NH-PEG5-Ph-O-60060
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[10]

  • Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.[10]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., EED) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marked for Degradation Target Protein Degradation Proteasome->Degradation Leads to

Caption: General mechanism of action for a PROTAC, leading to target protein degradation.

Troubleshooting_Workflow Start Start: Low/No Target Degradation Check_Linker Is Linker Length Optimal? Start->Check_Linker Synthesize_Series Synthesize Series of Linker Lengths Check_Linker->Synthesize_Series No Check_Permeability Is Cell Permeability Adequate? Check_Linker->Check_Permeability Yes Synthesize_Series->Check_Permeability Modify_Linker Modify Linker (e.g., add hydrophobic groups) Check_Permeability->Modify_Linker No Check_Hook_Effect Is There a 'Hook Effect'? Check_Permeability->Check_Hook_Effect Yes Modify_Linker->Check_Hook_Effect Dose_Response Perform Wide Dose-Response Curve Check_Hook_Effect->Dose_Response Yes Check_Ternary_Complex Is Ternary Complex Forming? Check_Hook_Effect->Check_Ternary_Complex No Dose_Response->Check_Ternary_Complex Biophysical_Assay Perform Biophysical Assays (SPR, NanoBRET) Check_Ternary_Complex->Biophysical_Assay No Success Optimized Degradation Check_Ternary_Complex->Success Yes Biophysical_Assay->Success

Caption: A troubleshooting workflow for a PROTAC exhibiting low degradation activity.

References

Technical Support Center: Enhancing PROTAC® Solubility with Boc-NH-PEG1-Ph-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) using the Boc-NH-PEG1-Ph-O-CH2COOH linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve PROTAC solubility?

This compound is a bifunctional linker used in the synthesis of PROTACs.[1] It incorporates a short polyethylene (B3416737) glycol (PEG) unit, which is hydrophilic.[2] By incorporating this PEG linker into the PROTAC structure, the overall hydrophilicity of the molecule is increased, which can significantly improve its aqueous solubility.[3][4] PROTACs are often large, complex molecules with high lipophilicity, leading to poor solubility, which can negatively impact their biological activity and bioavailability.[3][5] The PEG moiety helps to disrupt the crystalline packing of the PROTAC and increases its interaction with aqueous solvents.

Q2: What are the main challenges associated with PROTAC solubility?

The primary challenges with PROTAC solubility stem from their inherent physicochemical properties. These molecules are large (often with a molecular weight >800 Da) and lipophilic, placing them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability of a drug.[6] This high molecular weight and lipophilicity contribute to poor aqueous solubility, which can lead to several experimental issues:

  • Precipitation in assays: The PROTAC may fall out of solution in aqueous buffers or cell culture media, leading to inaccurate measurements of potency (e.g., DC50, IC50).

  • Low bioavailability: Poor solubility limits the absorption of the PROTAC in vivo, reducing its therapeutic efficacy.

  • Irreproducible results: The extent of precipitation can vary between experiments, leading to a lack of reproducibility.

Q3: Besides using a PEG linker, what other strategies can be employed to improve PROTAC solubility?

Several formulation strategies can be used to enhance the solubility of poorly soluble PROTACs:

  • Co-solvents: Using a mixture of solvents, such as DMSO and PEG300, can help to keep the PROTAC in solution when diluted into aqueous buffers.[7]

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain it in a more soluble amorphous state.

  • Lipid-based formulations: Encapsulating the PROTAC in lipid nanoparticles or liposomes can improve its solubility and delivery.

  • pH modification: For PROTACs with ionizable groups, adjusting the pH of the solution can increase solubility.[]

Troubleshooting Guide

Issue 1: Low or no degradation of the target protein observed after treatment with my PROTAC.

  • Possible Cause: The PROTAC may have poor cell permeability despite improved solubility. While PEG linkers enhance solubility, they can sometimes hinder passive diffusion across the cell membrane due to their polarity.

    • Troubleshooting Step:

      • Assess cell permeability using a Caco-2 permeability assay.

      • Consider synthesizing PROTACs with linkers of varying PEG lengths or hybrid linkers that balance hydrophilicity and lipophilicity.[5]

      • Evaluate ternary complex formation using biophysical assays like NanoBRET or Surface Plasmon Resonance (SPR) to ensure the linker is not sterically hindering the interaction between the target protein and the E3 ligase.[5]

Issue 2: My PROTAC precipitates out of solution during my cellular assay.

  • Possible Cause: The final concentration of the PROTAC in the aqueous assay medium is above its kinetic solubility limit.

    • Troubleshooting Step:

      • Determine the kinetic solubility of your PROTAC using nephelometry (see Experimental Protocols section).

      • Optimize the formulation by using co-solvents. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]

      • Prepare an amorphous solid dispersion (ASD) of the PROTAC to enhance its dissolution rate and supersaturation.

Issue 3: I am observing a pronounced "hook effect" at lower than expected PROTAC concentrations.

  • Possible Cause: The linker may be too flexible, leading to the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) instead of the productive ternary complex.

    • Troubleshooting Step:

      • Synthesize PROTACs with more rigid linkers (e.g., incorporating alkyl chains or cyclic structures) to reduce the entropic penalty of ternary complex formation.[9]

      • Use biophysical assays to directly measure the cooperativity of ternary complex formation. A linker that promotes positive cooperativity can help mitigate the hook effect.[5]

Quantitative Data Summary

The following table provides a hypothetical comparison of the physicochemical properties of a PROTAC synthesized with a standard alkyl linker versus the this compound linker to illustrate the potential improvement in solubility.

PropertyPROTAC with Alkyl Linker (Hypothetical)PROTAC with this compound Linker (Hypothetical)
Molecular Weight (Da) 850925
cLogP 5.84.5
Aqueous Solubility (µg/mL) 225
Kinetic Solubility (µM in PBS) 0.510
Cell Permeability (Papp, 10⁻⁶ cm/s) 5.03.5

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound (Amide Coupling)

This protocol describes the coupling of a warhead containing a carboxylic acid to the this compound linker, followed by deprotection and coupling to an E3 ligase ligand.

Step 1: Amide Coupling of Warhead-COOH with this compound

  • Reagents and Materials:

    • Warhead-COOH (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Warhead-Linker(Boc).

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Warhead-Linker(Boc)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve Warhead-Linker(Boc) in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The crude amine salt is often used directly in the next step.

Step 3: Coupling of Warhead-Linker-NH2 with E3 Ligase Ligand-COOH

  • Reagents and Materials:

    • Crude Warhead-Linker-NH2 (from Step 2) (1.0 eq)

    • E3 Ligase Ligand-COOH (1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (4.0 eq, to neutralize the TFA salt and for coupling)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF.

    • Add HATU and DIPEA and stir for 15 minutes.

    • Add a solution of the crude Warhead-Linker-NH2 in DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Work up and purify the final PROTAC using similar methods as in Step 1, followed by preparative HPLC for final purification.

Protocol 2: Kinetic Solubility Assay by Nephelometry

This protocol provides a high-throughput method to assess the kinetic solubility of a PROTAC in an aqueous buffer.[10]

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Prepare Assay Buffer: Use the relevant buffer for your biological assay (e.g., PBS, pH 7.4).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the assay buffer (e.g., 198 µL) to achieve the final desired concentrations. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubation: Shake the plate for 2 hours at room temperature.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Analysis Warhead-COOH Warhead-COOH Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) Warhead-COOH->Amide_Coupling This compound This compound This compound->Amide_Coupling Warhead_Linker_Boc Warhead-Linker(Boc) Amide_Coupling->Warhead_Linker_Boc Boc_Deprotection Boc Deprotection (TFA, DCM) Warhead_Linker_Boc->Boc_Deprotection Warhead_Linker_NH2 Warhead-Linker-NH2 Boc_Deprotection->Warhead_Linker_NH2 Final_Coupling Final Amide Coupling (HATU, DIPEA, DMF) Warhead_Linker_NH2->Final_Coupling E3_Ligase_Ligand-COOH E3_Ligase_Ligand-COOH E3_Ligase_Ligand-COOH->Final_Coupling Crude_PROTAC Crude PROTAC Final_Coupling->Crude_PROTAC Purification Purification (Flash Chromatography, Prep HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Analysis Analysis (LC-MS, NMR) Pure_PROTAC->Analysis Final_Product Final Product Analysis->Final_Product

Caption: Workflow for PROTAC synthesis using this compound.

Troubleshooting_Low_Activity Start Low or No Target Degradation Check_Solubility Is the PROTAC soluble in the assay medium? Start->Check_Solubility Check_Permeability Does the PROTAC have adequate cell permeability? Check_Solubility->Check_Permeability Yes Optimize_Formulation Optimize Formulation: - Use co-solvents - Prepare ASD Check_Solubility->Optimize_Formulation No Check_Ternary_Complex Is a stable ternary complex forming effectively? Check_Permeability->Check_Ternary_Complex Yes Modify_Linker_Perm Modify Linker: - Vary PEG length - Use hybrid linkers Check_Permeability->Modify_Linker_Perm No Modify_Linker_Ternary Modify Linker: - Adjust length and rigidity - Computational modeling Check_Ternary_Complex->Modify_Linker_Ternary No Success Improved Degradation Check_Ternary_Complex->Success Yes Optimize_Formulation->Check_Solubility Modify_Linker_Perm->Check_Permeability Modify_Linker_Ternary->Check_Ternary_Complex

Caption: Troubleshooting workflow for low PROTAC activity.

References

Technical Support Center: Synthesis with Boc-NH-PEG1-Ph-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and use of the Boc-NH-PEG1-Ph-O-CH2COOH linker, a valuable tool in the development of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG1) spacer, a phenyl ether group, and a carboxylic acid. This structure makes it particularly useful in bioconjugation and drug discovery, most notably as a linker in the synthesis of PROTACs. The PEG spacer enhances solubility, while the terminal functional groups allow for sequential coupling to two different molecular entities.

Q2: What are the most common side reactions to be aware of when using this linker?

A2: The most significant potential side reactions involve the stability of the Boc protecting group and the phenyl ether linkage under different chemical conditions. These include:

  • Premature Boc Deprotection: Exposure to even mild acidic conditions can lead to the premature removal of the Boc group.

  • Incomplete Boc Deprotection: Insufficient acid concentration or reaction time during the deprotection step can result in incomplete removal of the Boc group.

  • Cleavage of the Phenyl Ether Bond: Strong acidic conditions, such as those used for Boc deprotection or cleavage from a solid support, can lead to the cleavage of the aryl ether bond.

  • Side reactions during coupling: Incomplete coupling or side reactions with coupling reagents can occur, leading to a heterogeneous product mixture.

  • Alkylation: The tert-butyl cation generated during Boc deprotection can alkylate electron-rich aromatic rings or other nucleophilic residues if not properly scavenged.

Q3: How stable is the phenyl ether bond in this compound to trifluoroacetic acid (TFA)?

Troubleshooting Guides

Issue 1: Incomplete Amide Coupling Reaction

Symptoms:

  • LC-MS analysis shows the presence of unreacted starting amine.

  • The desired coupled product is obtained in low yield.

Possible Causes:

  • Inefficient activation of the carboxylic acid: The coupling reagent may not be effectively activating the carboxylic acid of the linker.

  • Steric hindrance: The amine substrate may be sterically hindered, slowing down the coupling reaction.

  • Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time can lead to incomplete conversion.

  • Degradation of coupling reagents: Coupling reagents can be sensitive to moisture and may have degraded.

Solutions:

  • Choice of Coupling Reagent: For standard amide bond formation with primary or secondary amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent.

  • Reaction Conditions:

    • Use a polar aprotic solvent such as DMF or NMP.

    • Ensure all reagents and solvents are anhydrous.

    • Run the reaction at room temperature.

  • Reagent Stoichiometry: Use a slight excess of the linker and coupling reagent relative to the amine. A typical ratio is 1.2 equivalents of the linker and 1.2 equivalents of HATU to 1.0 equivalent of the amine, with 2.4 equivalents of a non-nucleophilic base like DIPEA.

Issue 2: Side Product Formation During Boc Deprotection

Symptoms:

  • LC-MS or NMR analysis reveals the presence of unexpected peaks.

  • Mass spectrometry data may indicate cleavage of the phenyl ether bond or alkylation of the product.

Possible Causes:

  • Cleavage of the Phenyl Ether Linkage: The strong acidic conditions of Boc deprotection can cleave the ether bond, leading to fragments of the linker.

  • t-Butylation: The tert-butyl cation generated during deprotection can react with electron-rich aromatic rings or other nucleophilic sites on the molecule.

Solutions:

  • Optimized Deprotection Conditions:

    • Use the lowest effective concentration of TFA (e.g., 20-50% in DCM).

    • Perform the reaction at a reduced temperature (0 °C to room temperature) to minimize side reactions.

    • Keep the reaction time as short as possible, monitoring the reaction progress by TLC or LC-MS.

  • Use of Scavengers: The addition of scavengers is crucial to quench the reactive tert-butyl cations. A common and effective scavenger cocktail is a mixture of triisopropylsilane (B1312306) (TIS) and water.

Scavenger Purpose Typical Concentration (v/v)
Triisopropylsilane (TIS)Reduces the tert-butyl cation to isobutane.2.5 - 5%
WaterCan act as a proton source and help hydrolyze any remaining TFA esters.2.5 - 5%

Experimental Protocols

Protocol 1: Amide Coupling of this compound to a Primary Amine

Materials:

  • This compound

  • Primary amine substrate

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the primary amine substrate (1.0 eq) in anhydrous DMF.

  • Add this compound (1.2 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Add DIPEA (2.4 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boc Deprotection of the Coupled Product

Materials:

  • Boc-protected coupled product

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v). A lower concentration of TFA (e.g., 20-50% in DCM with scavengers) can also be used to minimize ether cleavage.

  • Add the cleavage cocktail to the solution of the protected compound.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a mild base.

Visualizations

G cluster_coupling Amide Coupling cluster_deprotection Boc Deprotection Linker_COOH Boc-NH-PEG1-Ph-O-COOH Coupled_Product Boc-NH-PEG1-Ph-O-CO-NH-R Linker_COOH->Coupled_Product HATU, DIPEA Amine R-NH2 Amine->Coupled_Product Boc_Protected Boc-NH-PEG1-Ph-O-CO-NH-R Deprotected_Amine H2N-PEG1-Ph-O-CO-NH-R Boc_Protected->Deprotected_Amine TFA, Scavengers G cluster_side_reactions Potential Side Reactions cluster_solutions Troubleshooting Solutions Start This compound in Synthesis IncompleteCoupling Incomplete Coupling Start->IncompleteCoupling Coupling Step EtherCleavage Phenyl Ether Cleavage Start->EtherCleavage Deprotection/Cleavage tButylation t-Butylation Start->tButylation Boc Deprotection IncompleteDeprotection Incomplete Boc Deprotection Start->IncompleteDeprotection Boc Deprotection OptimizeCoupling Optimize Coupling (e.g., HATU) IncompleteCoupling->OptimizeCoupling OptimizeDeprotection Optimize Deprotection (TFA conc., temp., time) EtherCleavage->OptimizeDeprotection UseScavengers Use Scavengers (e.g., TIS, H2O) tButylation->UseScavengers IncompleteDeprotection->OptimizeDeprotection MonitorReaction Monitor Reaction (TLC, LC-MS) IncompleteDeprotection->MonitorReaction

Technical Support Center: Optimizing Boc-NH-PEG1-Ph-O-CH2COOH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Boc-NH-PEG1-Ph-O-CH2COOH to a primary or secondary amine-containing molecule.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind coupling this compound to an amine?

A1: The coupling of this compound, a carboxylic acid, to a primary or secondary amine to form an amide bond requires the activation of the carboxylic acid group.[1] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of an unreactive carboxylate salt.[2][3] Therefore, a coupling agent, such as a carbodiimide, is used to convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[2][4]

Q2: Which coupling reagents are recommended for this reaction?

A2: The most common and recommended coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).[4][5] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate can then react with an amine to form the desired amide.

Q3: Why should I use an additive like NHS or HOBt with EDC?

A3: Using additives like NHS or HOBt is highly recommended. The O-acylisourea intermediate formed with EDC alone is unstable and can rearrange, leading to side products and potential racemization if chiral centers are present.[5] Additives like NHS react with the O-acylisourea to form a more stable NHS ester intermediate.[5][6] This semi-stable intermediate is less prone to side reactions and reacts efficiently with the amine to provide a higher yield and purity of the final product.[5]

Q4: What are the optimal pH conditions for the EDC/NHS coupling reaction?

A4: A two-step pH process is recommended for optimal results.[7][8]

  • Activation Step: The activation of the carboxyl group on this compound with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.[7][8]

  • Coupling Step: The subsequent reaction of the activated NHS-ester with the amine is more efficient at a physiological to slightly basic pH, typically between 7.2 and 8.5.[7] This higher pH ensures that the amine is deprotonated and thus more nucleophilic.[7]

Q5: What are the recommended buffers for this reaction?

A5: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete in the reaction.[8]

  • Activation Buffer (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a good choice.[7][8]

  • Coupling Buffer (pH 7.2-8.5): Phosphate-buffered saline (PBS) or HEPES buffer is commonly used.[7][8] Avoid using Tris or glycine-based buffers.

Q6: How can I purify the final PEGylated product?

A6: Purification of PEGylated compounds can be challenging due to their physical properties.[9] Common purification techniques include:

  • Size Exclusion Chromatography (SEC): This method is effective for separating the larger PEGylated product from smaller unreacted molecules.[]

  • Ion Exchange Chromatography (IEX): This technique can be used to separate molecules based on charge differences, which may be altered by the PEGylation.[]

  • Hydrophobic Interaction Chromatography (HIC): This can be a supplementary method to IEX for purifying PEGylated proteins.[]

  • Column Chromatography on Silica (B1680970) Gel: For smaller, less polar PEGylated molecules, silica gel chromatography can be used. Solvent systems like chloroform-methanol or DCM-methanol are often effective.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: EDC and NHS are moisture-sensitive.1. Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. Store desiccated at -20°C.[8]
2. Incorrect pH: Suboptimal pH for activation or coupling.2. Carefully prepare and check the pH of your buffers (MES for activation, PBS/HEPES for coupling).[7][8]
3. Competing Nucleophiles: Presence of primary amines in the buffer (e.g., Tris, glycine).3. Use non-amine containing buffers as recommended.[8]
4. Insufficient Molar Excess of Reagents: Inadequate activation of the carboxylic acid.4. Increase the molar ratio of EDC and NHS to the carboxylic acid. A 2- to 5-fold molar excess is a good starting point.[7]
Presence of Multiple Side Products 1. Side Reactions of O-Acylisourea Intermediate: No or insufficient additive (NHS/HOBt) used.1. Always use an additive like NHS or HOBt with EDC to form a more stable intermediate and minimize side reactions.[5]
2. Reaction with Water (Hydrolysis): The activated ester is susceptible to hydrolysis.2. Perform the reaction in a non-aqueous, aprotic solvent if your amine is soluble. If an aqueous buffer is required, proceed with the amine addition promptly after the activation step.[11]
Precipitation During Reaction 1. Low Solubility of Reactants or Product: The PEGylated conjugate may have different solubility properties.1. Try a different co-solvent system. For example, if using an aqueous buffer, adding a small amount of a water-miscible organic solvent like DMSO or DMF might help.
2. High Concentration of EDC: In some cases, high concentrations of EDC can cause precipitation.[8]2. If using a large excess of EDC, try reducing the concentration.
Difficulty in Purification 1. Streaking on TLC/Column: PEG compounds are known to streak on silica gel.[9]1. Try using a solvent system with additives, such as a small percentage of formic acid for acidic compounds or ammonia (B1221849) for basic compounds.[9] A gradient elution from a non-polar to a polar solvent system may also improve separation.
2. Co-elution of Product and Byproducts: Similar polarity of the desired product and impurities.2. Consider alternative purification methods like size exclusion chromatography (SEC) or preparative HPLC.[]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Molar Ratio (Carboxylic Acid:EDC:NHS) 1 : (2-5) : (2-5)A molar excess of EDC and NHS is generally recommended to drive the reaction to completion.[7]
Activation pH 4.5 - 6.0Use a non-amine, non-carboxylate buffer like MES.[7][8]
Coupling pH 7.2 - 8.5Use a buffer like PBS or HEPES.[7]
Activation Time 15 - 30 minutesAt room temperature.[7]
Coupling Time 2 hours to overnightAt room temperature or 4°C.[7]
Reaction Temperature 4°C to Room TemperatureLower temperatures may reduce side reactions but will require longer reaction times.[12]

Detailed Experimental Protocol

This protocol provides a general guideline for the coupling of this compound to an amine-containing molecule using EDC and NHS. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 50 mM MES, pH 5.5

  • Coupling Buffer: 50 mM HEPES with 150 mM NaCl, pH 7.5

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (if needed for solubility)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Reaction vessel and magnetic stirrer

Procedure:

  • Dissolve the Carboxylic Acid: Dissolve this compound in the Activation Buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used as a co-solvent.

  • Prepare EDC and NHS: Immediately before use, weigh out EDC and NHS. Prepare stock solutions in the Activation Buffer or an anhydrous organic solvent if necessary.

  • Activation Step:

    • Add a 3-fold molar excess of NHS to the dissolved this compound solution.

    • Add a 3-fold molar excess of EDC to the mixture.

    • Stir the reaction at room temperature for 20 minutes.

  • Coupling Step:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the amine solution to the activated this compound mixture. The final pH of the reaction mixture should be between 7.2 and 8.0. If necessary, adjust the pH with a dilute, non-nucleophilic base.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional but Recommended):

    • To quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.

    • Stir for 15-30 minutes at room temperature.

  • Purification:

    • Purify the reaction mixture using an appropriate chromatographic technique such as size exclusion chromatography, ion-exchange chromatography, or preparative HPLC to isolate the desired conjugate.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Coupling start Start Coupling Reaction check_yield Low or No Yield? start->check_yield check_reagents Check Reagent Activity (Use Fresh EDC/NHS) check_yield->check_reagents Yes side_products Multiple Side Products? check_yield->side_products No check_ph Verify Buffer pH (Activation: 4.5-6.0, Coupling: 7.2-8.5) check_reagents->check_ph check_buffer_composition Ensure Non-Nucleophilic Buffers (e.g., MES, PBS/HEPES) check_ph->check_buffer_composition increase_excess Increase Molar Excess of EDC/NHS check_buffer_composition->increase_excess increase_excess->start use_nhs Use/Increase NHS Additive side_products->use_nhs Yes precipitation Precipitation Occurs? side_products->precipitation No control_water Minimize Water Content (Anhydrous Solvents if Possible) use_nhs->control_water control_water->start adjust_solvent Adjust Solvent System (Add Co-solvent like DMSO/DMF) precipitation->adjust_solvent Yes purification_issues Purification Difficulties? precipitation->purification_issues No lower_conc Lower Reagent Concentration adjust_solvent->lower_conc lower_conc->start modify_mobile_phase Modify Chromatographic Conditions (Additives, Gradient Elution) purification_issues->modify_mobile_phase Yes success Successful Coupling purification_issues->success No alt_purification Try Alternative Purification (SEC, Prep-HPLC) modify_mobile_phase->alt_purification alt_purification->success

Caption: Troubleshooting workflow for the this compound coupling reaction.

ReactionParameters Key Parameters Influencing Coupling Reaction Outcome pH Reaction pH Yield Product Yield pH->Yield Purity Product Purity pH->Purity SideReactions Side Reactions pH->SideReactions Reagents Reagent Molar Ratio (EDC/NHS) Reagents->Yield Reagents->Purity Temperature Temperature Temperature->Yield Temperature->SideReactions Solvent Solvent/Buffer Solvent->Yield Solvent->Purity Time Reaction Time Time->Yield Time->SideReactions

Caption: Relationship between key reaction parameters and the outcome of the coupling reaction.

References

Technical Support Center: Synthesis of Boc-NH-PEG1-Ph-O-CH2COOH PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for researchers working on the synthesis of PROTACs utilizing the Boc-NH-PEG1-Ph-O-CH2COOH linker. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during synthesis, purification, and characterization.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for building a PROTAC using the this compound linker?

A1: The overall strategy involves a modular, stepwise approach. First, the bifunctional linker is synthesized. This is typically achieved by reacting a Boc-protected amino-PEG-phenol with a protected haloacetic acid ester (e.g., ethyl bromoacetate) via a Williamson ether synthesis, followed by saponification to reveal the carboxylic acid. The linker is then sequentially coupled to the target protein ligand and the E3 ligase ligand. The order of coupling depends on the stability and functional groups of the respective ligands.

Q2: Which coupling reagents are most effective for the amide bond formation with the linker's carboxylic acid group?

A2: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended due to their efficiency and ability to suppress racemization. Standard carbodiimide (B86325) reagents such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) are also effective and more economical alternatives.

Q3: What are the primary challenges in purifying the final PROTAC molecule?

A3: Final PROTAC molecules are often large, may have poor solubility, and can be structurally complex, making purification challenging. Common issues include the presence of closely related impurities (e.g., unreacted starting materials, diastereomers) that are difficult to separate. Standard flash column chromatography may not provide sufficient resolution. Techniques like reverse-phase preparative HPLC are often required to achieve high purity (>95%).

Q4: How can I confirm the successful synthesis and purity of my final PROTAC?

A4: A combination of analytical techniques is essential for unambiguous characterization. High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the final compound. 1H and 13C NMR spectroscopy are crucial for verifying the chemical structure and ensuring all components (target ligand, linker, E3 ligand) are present in the correct ratio. Finally, analytical HPLC or UPLC is the gold standard for assessing purity, typically aiming for ≥95% for biological assays.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Williamson ether synthesis step (forming the Ph-O-CH2 bond) 1. Weak Base: The chosen base (e.g., K2CO3) may not be strong enough to fully deprotonate the phenolic hydroxyl group. 2. Poor Nucleophilicity: Steric hindrance around the phenol (B47542) can reduce its nucleophilicity. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.1. Use a stronger base: Switch to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs2CO3) to ensure complete deprotonation. 2. Increase Temperature: Carefully increase the reaction temperature (e.g., from room temperature to 60-80 °C) and monitor for potential side reactions or decomposition. 3. Change Solvent: Use a polar aprotic solvent like DMF or DMSO to improve solubility and reaction rates.
Incomplete amide coupling between the linker's -COOH and a ligand's amine 1. Ineffective Coupling Reagent: The chosen reagent may not be sufficiently active for sterically hindered substrates. 2. Presence of Water: Trace amounts of water can hydrolyze the activated ester intermediate or the coupling reagent itself. 3. Incorrect Stoichiometry: An improper ratio of coupling reagent, base, or reactants can lead to low conversion.1. Switch to a more powerful coupling reagent: If using EDC/HOBt, consider switching to HATU or HBTU, which are generally more effective. 2. Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Optimize stoichiometry: Typically use 1.1-1.5 equivalents of the coupling reagent and 2-3 equivalents of a non-nucleophilic base like DIPEA.
Premature cleavage of the Boc protecting group during synthesis 1. Acidic Conditions: Exposure to even mildly acidic conditions during reaction workup or purification can cause Boc group removal. 2. High Temperatures: Prolonged heating can sometimes lead to thermal cleavage of the Boc group.1. Maintain Neutral/Basic pH: Use a mild basic wash (e.g., saturated NaHCO3 solution) during the aqueous workup. 2. Avoid Acidic Media: Use neutral or basic solvent systems for chromatography if possible. If reverse-phase HPLC with TFA is necessary, perform it as the final deprotection/purification step. 3. Minimize Heat: Conduct reactions at the lowest effective temperature.
Final PROTAC shows poor solubility in common solvents 1. "Greasy" Molecule: PROTACs often have a high molecular weight and lipophilicity, leading to low solubility in both aqueous and organic solvents.1. Use a co-solvent system: Try mixtures of solvents like DCM/Methanol, or use more polar aprotic solvents like DMF or DMSO. 2. Consider Formulation: For biological assays, prepare a high-concentration stock solution in 100% DMSO and then dilute it into the final aqueous buffer.

Experimental Protocols

Protocol 1: Synthesis of the this compound Linker

This protocol outlines the synthesis of the linker from a commercially available precursor, Boc-NH-PEG1-Ph-OH.

Step 1: Williamson Ether Synthesis

  • Dissolve Boc-NH-PEG1-Ph-OH (1.0 eq) in anhydrous DMF (0.2 M).

  • Add cesium carbonate (Cs2CO3, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes under a nitrogen atmosphere.

  • Add ethyl bromoacetate (B1195939) (1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the ester intermediate.

Step 2: Saponification

  • Dissolve the purified ester intermediate from Step 1 in a 3:1 mixture of THF/water.

  • Add lithium hydroxide (B78521) (LiOH, 3.0 eq).

  • Stir vigorously at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding 1 M HCl dropwise until the pH is ~3-4.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the final linker, this compound.

Visualizations

G cluster_linker Linker Synthesis cluster_protac PROTAC Assembly A Boc-NH-PEG1-Ph-OH B Williamson Ether Synthesis (+ Ethyl Bromoacetate, Cs2CO3) A->B C Ester Intermediate B->C D Saponification (LiOH) C->D E This compound (Final Linker) D->E G Amide Coupling (HATU, DIPEA) E->G F Target Ligand (TL) F->G H Boc-Linker-TL G->H I Boc Deprotection (TFA) H->I J H2N-Linker-TL I->J L Amide Coupling J->L K E3 Ligase Ligand (E3L) K->L M Final PROTAC (E3L-Linker-TL) L->M

Caption: General workflow for PROTAC synthesis using the bifunctional linker.

G start_node Low Yield in Amide Coupling? cause_node1 Check for water contamination? start_node->cause_node1 Yes end_node Proceed to Purification start_node->end_node No cause_node cause_node solution_node solution_node solution_node1 Use anhydrous solvents. Dry all glassware. Run under N2/Ar. cause_node1->solution_node1 Yes cause_node2 Is coupling reagent strong enough? cause_node1->cause_node2 No solution_node2 Switch from EDC/HOBt to HATU or HBTU. cause_node2->solution_node2 No cause_node3 Is stoichiometry correct? cause_node2->cause_node3 Yes solution_node3 Use 1.2 eq. coupling reagent and 2-3 eq. DIPEA. cause_node3->solution_node3 No end_node2 Consult further literature cause_node3->end_node2 Yes

Caption: Troubleshooting decision tree for low-yield amide coupling reactions.

G protac PROTAC (E3L-Linker-TL) ternary Ternary Complex (E3-PROTAC-Target) protac->ternary e3 E3 Ligase e3->ternary target Target Protein target->ternary polyub Poly-ubiquitination ternary->polyub Proximity-induced ub Ubiquitin (Ub) ub->polyub proteasome Proteasome polyub->proteasome degradation Degradation proteasome->degradation

Caption: Mechanism of action for a PROTAC, inducing target protein degradation.

Technical Support Center: Enhancing Degradation Efficiency of Boc-NH-PEG1-Ph-O-CH2COOH PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG1-Ph-O-CH2COOH PROTACs. Our goal is to help you overcome common experimental hurdles and enhance the degradation efficiency of your PROTACs.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My PROTAC shows low or no degradation of the target protein.

  • Question: I've treated my cells with my this compound PROTAC, but I'm not observing any significant degradation of my target protein. What are the potential causes and how can I troubleshoot this?

  • Answer: A lack of degradation is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

    • Confirm Target Engagement and Ternary Complex Formation: The primary function of a PROTAC is to bring the target protein and an E3 ligase into close proximity to form a ternary complex.[1] If this complex doesn't form, degradation won't occur.[2]

      • Recommended Action: Perform a co-immunoprecipitation (Co-IP) experiment to pull down the E3 ligase and blot for your target protein (and vice versa). Alternatively, biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm the formation and stability of the ternary complex in vitro.[3] Cellular thermal shift assays (CETSA) or NanoBRET can be used to confirm target engagement in cells.[4]

    • Assess Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[4]

      • Recommended Action: Modify the linker to improve its physicochemical properties, such as by adjusting its lipophilicity or adding cell-penetrating peptide sequences.[3][4] You can also employ prodrug strategies to mask polar groups.[4]

    • Check for Lack of Ubiquitination: Even if a ternary complex forms, it may not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[4]

      • Recommended Action: Conduct an in-cell or in vitro ubiquitination assay. If the target protein is not being ubiquitinated in the presence of your PROTAC, it suggests a problem with the geometry of the ternary complex, which may require redesigning the linker.[4]

    • Evaluate PROTAC Stability: The PROTAC molecule itself may be unstable in the cell culture medium.

      • Recommended Action: Assess the stability of your PROTAC in the experimental media over time using techniques like LC-MS.

Logical Workflow for Troubleshooting Lack of PROTAC Activity

G start No Target Degradation Observed permeability Assess Cell Permeability start->permeability engagement Confirm Target Engagement (e.g., CETSA, NanoBRET) permeability->engagement If permeable linker_redesign Redesign Linker (Length, Composition) permeability->linker_redesign If not permeable ternary_complex Verify Ternary Complex Formation (e.g., Co-IP, SPR, ITC) engagement->ternary_complex If engaged engagement->linker_redesign If not engaged ubiquitination Check for Target Ubiquitination (in vitro/in cell assay) ternary_complex->ubiquitination If complex forms ternary_complex->linker_redesign If no complex ubiquitination->linker_redesign If not ubiquitinated success Degradation Achieved ubiquitination->success If ubiquitinated linker_redesign->start Re-evaluate

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

Issue 2: I'm observing a "hook effect" with my PROTAC.

  • Question: My dose-response curve is bell-shaped, showing reduced degradation at higher PROTAC concentrations. What is the "hook effect" and how can I mitigate it?

  • Answer: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex.[4][5] This reduces the overall degradation efficiency.

    • Recommended Actions:

      • Perform a Wide Dose-Response Experiment: Always test your PROTAC over a broad concentration range to identify the optimal concentration for maximal degradation and to characterize the hook effect.[5]

      • Utilize Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[4]

      • Enhance Ternary Complex Cooperativity: Design PROTACs that favor the formation of the ternary complex over binary complexes. This can be achieved by optimizing the linker to promote favorable protein-protein interactions.[4]

      • Biophysical Analysis: Use techniques like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at various PROTAC concentrations to understand the relationship between complex formation and degradation.[4]

Issue 3: My PROTAC is causing off-target effects.

  • Question: I'm seeing degradation of proteins other than my intended target. How can I improve the selectivity of my PROTAC?

  • Answer: Off-target effects can be a significant challenge. Here are strategies to enhance selectivity:

    • Recommended Actions:

      • Optimize the Target-Binding Warhead: Use a more selective ligand for your protein of interest.[4]

      • Modify the Linker: The linker's length, rigidity, and attachment points can influence the conformation of the ternary complex and which proteins are presented for ubiquitination.[4][] Systematic variations in the linker can improve selectivity.

      • Change the E3 Ligase: Different E3 ligases have different substrate specificities.[4] Exploring PROTACs that recruit alternative E3 ligases may reduce off-target effects.

Frequently Asked Questions (FAQs)

  • Question 1: What is the optimal linker length for a this compound PROTAC?

  • Answer: There is no single optimal linker length; it must be empirically determined for each target protein and E3 ligase pair.[7] A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the proteins together for efficient ubiquitination.[3] It is recommended to synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG1, PEG2, PEG3, etc.) and test them empirically.

  • Question 2: How does the composition of the linker, beyond its length, affect PROTAC performance?

  • Answer: The linker's chemical composition influences critical drug-like properties such as solubility, cell permeability, and metabolic stability.[3][7] The this compound linker contains a PEG unit for flexibility and hydrophilicity, a phenyl group which can add rigidity and impact binding interactions, and a carboxylic acid for further modification. Modifying these components can fine-tune the PROTAC's properties.

  • Question 3: What are the most common E3 ligases recruited by PROTACs?

  • Answer: The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[5] The choice of E3 ligase is crucial as its expression levels can vary between cell types.

Data Presentation

When presenting your data, it is crucial to be clear and concise. Below are example tables for summarizing key quantitative data from your experiments.

Table 1: Dose-Response Degradation Data

PROTAC Concentration (nM)% Target Protein Remaining (Mean ± SD)
0 (Vehicle)100 ± 5.2
185 ± 4.1
1052 ± 6.5
10015 ± 3.8
100035 ± 4.9
1000070 ± 7.1

Table 2: Summary of Degradation Parameters

PROTACDC50 (nM)Dmax (%)
Compound A12.588
Compound B25.375
Compound C8.992
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of degradation observed.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate your this compound PROTACs.

1. Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[7]

  • Protocol:

    • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

    • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, α-Tubulin).

    • Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify band intensities using densitometry software and normalize the target protein levels to the loading control.

2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the interaction between the target protein and the E3 ligase in the presence of the PROTAC.

  • Protocol:

    • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that gives strong degradation. Lyse the cells in a non-denaturing lysis buffer.

    • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (or target protein) overnight. Add protein A/G beads to pull down the antibody-protein complexes.

    • Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the immunoprecipitated proteins by boiling in sample buffer.[3]

    • Western Blot Analysis: Analyze the eluates by Western blot using an antibody against the target protein (or E3 ligase).

3. In-Cell Ubiquitination Assay

This assay determines if the target protein is being ubiquitinated in response to PROTAC treatment.

  • Protocol:

    • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

    • Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein as described in the Co-IP protocol.

    • Western Blot Analysis: Elute the proteins and perform a Western blot using an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern indicates ubiquitination of the target protein.[2]

Visualizations

PROTAC Mechanism of Action

G cluster_0 Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Validation & Comparative

Validating Target Degradation with Boc-NH-PEG1-Ph-O-CH2COOH PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. The rational design of a PROTAC is a multifaceted challenge where the linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role. This guide provides an objective comparison of PROTACs utilizing the Boc-NH-PEG1-Ph-O-CH2COOH linker, with a focus on validating the degradation of the Embryonic Ectoderm Development (EED) protein, a core subunit of the Polycomb Repressive Complex 2 (PRC2). We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying mechanisms and workflows.

The Mechanism of PROTAC-Mediated Target Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle. This catalytic mode of action allows for sustained protein knockdown at sub-stoichiometric concentrations.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ternary_Complex->PROTAC Release & Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Performance Comparison of EED-Targeted PROTACs

The efficacy of a PROTAC is critically dependent on the composition and length of its linker. The this compound linker is a specific type of linker that has been successfully employed in the development of EED-targeted PROTACs. Below is a comparison of an EED-targeting PROTAC utilizing this linker with other PROTACs targeting the same protein but with different linkers. The data is compiled from published studies.[1][2]

PROTAC Name/IdentifierLinker TypeTargetE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
PROTAC 2 This compound derivative EED VHL ~50 >80 Karpas422 Hsu et al., 2019[1][2]
PROTAC 1Phenyl-ether derivativeEEDVHL~100>80Karpas422Hsu et al., 2019[1][2]
UNC6852Alkyl linkerEEDVHLNot specified~80HeLaPotjewyd et al., 2020

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for assessing PROTAC performance. A lower DC50 indicates higher potency, and a higher Dmax indicates greater efficacy.

Experimental Protocols for Target Validation

A robust validation of PROTAC-mediated target degradation requires a multi-faceted approach employing orthogonal assays. Here, we provide detailed protocols for key experiments.

Western Blotting for Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.

Experimental Workflow:

Western_Blot_Workflow start Start: Seed Cells treatment Treat cells with PROTAC (various concentrations and time points) start->treatment lysis Lyse cells and quantify protein concentration treatment->lysis sds_page SDS-PAGE to separate proteins by size lysis->sds_page transfer Transfer proteins to a membrane (PVDF or Nitrocellulose) sds_page->transfer blocking Block membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibody (specific to the target protein) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze band intensity to quantify protein levels detection->analysis end End: Determine DC50 and Dmax analysis->end

Caption: Experimental workflow for Western Blot analysis.

Protocol:

  • Cell Culture and Treatment: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with a range of PROTAC concentrations for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-EED) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Protocol:

  • Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation. Include a negative control (vehicle) and a positive control (a known proteasome inhibitor like MG132). For the proteasome inhibitor co-treatment group, pre-treat cells with the inhibitor for 1-2 hours before adding the PROTAC.

  • Immunoprecipitation (IP):

    • Lyse the cells in a buffer that preserves protein-protein interactions.

    • Incubate the cell lysates with an antibody specific to the target protein (e.g., anti-EED) conjugated to beads (e.g., Protein A/G agarose).

  • Western Blotting:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody.

  • Data Analysis: An increase in the ubiquitination signal (a smear of higher molecular weight bands) in the PROTAC-treated sample compared to the control indicates that the target protein is being ubiquitinated. The signal should be further enhanced in the presence of a proteasome inhibitor.

Cell Viability Assay (MTS/MTT)

This assay assesses the functional consequence of target protein degradation on cell proliferation and survival.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control.

  • MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Absorbance Measurement: For MTS assays, the formazan product is soluble, and the absorbance can be read directly at 490-500 nm. For MTT assays, a solubilization solution must be added to dissolve the formazan crystals before reading the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).[3][4]

Logical Relationship of Validation Assays

The validation of a PROTAC's efficacy follows a logical progression, from confirming target engagement and degradation to understanding the mechanism and observing the functional cellular outcome.

Validation_Logic start Start: PROTAC Design & Synthesis degradation_assay Primary Validation: Western Blot for Protein Degradation (Quantify DC50 & Dmax) start->degradation_assay mechanism_assay Mechanism of Action: Ubiquitination Assay (Confirm UPS involvement) degradation_assay->mechanism_assay Is degradation observed? functional_assay Functional Outcome: Cell Viability Assay (Determine GI50) mechanism_assay->functional_assay Is it ubiquitin-mediated? end End: Validated PROTAC functional_assay->end Does it have a cellular effect?

Caption: Logical workflow for PROTAC validation.

Conclusion

The validation of PROTACs, such as those utilizing the this compound linker, requires a systematic and multi-pronged experimental approach. By combining direct measures of protein degradation with mechanistic and functional assays, researchers can confidently assess the performance of their PROTAC molecules. The data presented here for an EED-targeted PROTAC with a this compound derivative demonstrates its efficacy in inducing degradation of the PRC2 complex. The provided protocols offer a robust framework for scientists in the field of targeted protein degradation to validate their own compounds and contribute to the development of this promising therapeutic modality.

References

A Comparative Guide to Boc-NH-PEG1-Ph-O-CH2COOH and Other PROTAC Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted protein degradation. These heterobifunctional molecules harness the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and flexibility of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of the performance of PROTACs containing different linker types, with a focus on a linker structurally related to Boc-NH-PEG1-Ph-O-CH2COOH, to aid researchers in the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance or unfavorable conformations, compromising degradation efficiency.

Comparing Linker Performance: A Case Study in EED Degradation

To illustrate the impact of linker composition on PROTAC performance, we will examine data from studies on EED (Embryonic Ectoderm Development) targeted degraders. EED is a core subunit of the Polycomb Repressive Complex 2 (PRC2), which is often deregulated in cancer. The following data compares PROTACs with different linkers targeting EED for degradation by the von Hippel-Lindau (VHL) E3 ligase.

Data Presentation: Quantitative Comparison of EED Degraders

The following table summarizes the performance of different EED-targeted PROTACs, highlighting the impact of the linker structure on binding affinity and degradation efficiency.

PROTACLinker TypeLinker StructureEED Binding IC50 (nM)[1]EED Degradation (%) @ 5µM, 24h[1]EZH2 Degradation (%) @ 5µM, 24h[1]EED DC50 (nM)[2]EED Dmax (%)[2]
UNC6852 AlkylPropyl140 ± 5080 ± 276 ± 6--
UNC6845 PEGPEG3210 ± 10<20<20--
UNC7700 Rigidcis-Cyclobutane<25>70>7011184

Note: Data for UNC6852 and UNC6845 are from Potjewyd et al., Cell Chemical Biology, 2020. Data for UNC7700 is from Potjewyd et al., ACS Chemical Biology, 2023. The PROTAC containing the this compound linker is referred to as PROTAC 1 in the study by Hsu et al., Cell Chemical Biology, 2019, and is commercially available as PROTAC EED degrader-2. While direct comparative DC50 and Dmax values for this specific PROTAC were not available in a single comparative study, the data presented here for a PEG3 linker (UNC6845) provides a relevant comparison for a flexible, hydrophilic linker type.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key biological pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (e.g., EED) PROTAC PROTAC POI->PROTAC E3 E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3 POI_PROTAC_E3 POI-PROTAC-E3 Ub Ubiquitin Proteasome 26S Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation POI_PROTAC_E3->Ub Ubiquitination POI_PROTAC_E3->Proteasome Targeting

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: Cell Culture treatment Treat cells with varying concentrations of PROTACs start->treatment lysis Cell Lysis and Protein Quantification (BCA Assay) treatment->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis: Densitometry western_blot->data_analysis results Determine DC50 and Dmax values data_analysis->results

Caption: Experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key experiments used to evaluate PROTAC performance.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is used to determine the effect of PROTACs on cell proliferation and viability.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which indicates the number of metabolically active cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for Protein Degradation

This technique is used to quantify the reduction in the level of a target protein following PROTAC treatment.[3]

Protocol:

  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours).[3]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.[3]

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[3]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

    • Collect the supernatant containing the protein lysate.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[3]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., EED) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[3]

    • Wash the membrane three times with TBST.[3]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane three times with TBST.[3]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Conclusion

The choice of linker is a critical determinant of PROTAC success. The data on EED degraders demonstrates that linker composition significantly impacts both binding affinity and degradation efficiency. While flexible PEG linkers, such as the one in UNC6845, are synthetically accessible and can improve solubility, they may not always lead to potent degradation. In this specific case, the simple alkyl linker in UNC6852 and the conformationally constrained cyclobutane (B1203170) linker in UNC7700 resulted in superior EED degradation. This highlights the importance of empirical testing and linker optimization for each new target-ligand pair. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders.

References

Efficacy of Boc-NH-PEG1-Ph-O-CH2COOH in EED-Targeted PROTACs for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of PROTACs utilizing the Boc-NH-PEG1-Ph-O-CH2COOH linker reveals potent degradation of the PRC2 complex and significant anti-proliferative effects in specific cancer cell lines. This guide provides an objective analysis of the available experimental data, detailed methodologies, and a visualization of the underlying biological pathways.

Researchers in the field of targeted protein degradation are continuously exploring novel strategies to enhance the efficacy and selectivity of proteolysis-targeting chimeras (PROTACs). The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in determining its overall performance. This guide focuses on the utility of the this compound linker in the context of PROTACs designed to target Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2).

Comparative Efficacy in Cancer Cell Lines

PROTACs incorporating the this compound linker have been demonstrated to be highly effective in degrading not only their primary target, EED, but also other essential components of the PRC2 complex, namely EZH2 and SUZ12. This degradation of the entire complex leads to a significant reduction in H3K27 trimethylation, a key epigenetic mark, and subsequently inhibits the proliferation of PRC2-dependent cancer cells.

One notable example is a PROTAC referred to as "PROTAC 2" in a seminal study by Hsu et al., which utilizes a derivative of the this compound linker. The efficacy of this PROTAC has been evaluated in various cancer cell lines, with key quantitative data summarized in the table below.

Cell LinePROTAC CompoundTargetDC50 (nM)Dmax (%)GI50 (nM)
Karpas-422 (Lymphoma)PROTAC 2EED~10-100>9049-58
EZH2~10-100>90
SUZ12~10-100>90
G401 (Rhabdoid Tumor)PROTAC 2EED, EZH2, SUZ12Not ReportedNot ReportedPotent Inhibition

Table 1: Summary of Quantitative Efficacy Data for EED-Targeted PROTACs. DC50 represents the concentration required for 50% degradation of the target protein. Dmax indicates the maximum percentage of protein degradation achieved. GI50 is the concentration that causes 50% inhibition of cell growth. Data is based on studies of EED-targeted PROTACs utilizing similar linker chemistry.[1][2]

Mechanism of Action: The PRC2 Signaling Pathway

The targeted degradation of the PRC2 complex by these PROTACs disrupts its critical role in gene silencing. The PRC2 complex, through the catalytic activity of EZH2, trimethylates histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression. By inducing the degradation of EED, EZH2, and SUZ12, the PROTACs effectively dismantle the complex, reduce H3K27me3 levels, and reactivate the expression of tumor suppressor genes, ultimately inhibiting cancer cell proliferation.

PRC2_Signaling_Pathway PRC2 Signaling and PROTAC Intervention cluster_0 PRC2 Complex cluster_1 PROTAC Action EZH2 EZH2 EED EED HistoneH3 Histone H3 EZH2->HistoneH3 Methylation EED->EZH2 SUZ12 SUZ12 EED->SUZ12 EED->HistoneH3 Methylation Degradation Proteasomal Degradation EED->Degradation Targeted for SUZ12->HistoneH3 Methylation PROTAC EED-Targeted PROTAC (with this compound linker) PROTAC->EED Binds to VHL VHL E3 Ligase PROTAC->VHL Recruits VHL->EED Ubiquitination Ub Ubiquitin H3K27me3 H3K27me3 HistoneH3->H3K27me3 H3K27me3 mark GeneSilencing Gene Silencing & Tumor Growth H3K27me3->GeneSilencing Leads to Degradation->GeneSilencing Inhibits

Caption: Mechanism of PRC2 degradation by an EED-targeted PROTAC.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the efficacy data, detailed experimental protocols are essential.

Cell Viability Assay

The anti-proliferative effects of the PROTACs are typically determined using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding: Cancer cell lines (e.g., Karpas-422) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with a serial dilution of the PROTAC compound (typically ranging from 0.1 nM to 10 µM) for 72 hours.

  • Lysis and Luminescence Reading: After the incubation period, CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: The luminescent signal is read using a plate reader. The GI50 values are then calculated by fitting the dose-response curves to a non-linear regression model.

Western Blot for Protein Degradation

Western blotting is employed to quantify the degradation of the target proteins (EED, EZH2, and SUZ12).

  • Cell Treatment and Lysis: Cells are treated with the PROTAC compound at various concentrations for a specified duration (e.g., 24 hours). Subsequently, the cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for EED, EZH2, SUZ12, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of the target proteins are normalized to the loading control to determine the percentage of degradation.

Experimental_Workflow Experimental Workflow for PROTAC Efficacy cluster_0 Cell Viability Assay cluster_1 Western Blot Analysis A1 Seed Cells A2 Treat with PROTAC A1->A2 A3 Incubate (72h) A2->A3 A4 Add CellTiter-Glo A3->A4 A5 Measure Luminescence A4->A5 A6 Calculate GI50 A5->A6 B1 Treat Cells B2 Lyse & Quantify Protein B1->B2 B3 SDS-PAGE & Transfer B2->B3 B4 Immunoblotting B3->B4 B5 Detect & Quantify Bands B4->B5 B6 Calculate % Degradation B5->B6

Caption: Workflow for assessing PROTAC efficacy.

Conclusion

The this compound linker has proven to be a valuable component in the design of potent and effective EED-targeted PROTACs. The resulting PROTACs demonstrate robust degradation of the PRC2 complex and significant anti-proliferative activity in relevant cancer cell models. The provided data and experimental protocols offer a comprehensive guide for researchers and drug development professionals working in the field of targeted protein degradation. Further optimization of linkers and PROTAC design will continue to be a critical area of research in the development of novel cancer therapeutics.

References

CRISPR/Cas9 validation of E3 ligase dependency for Boc-NH-PEG1-Ph-O-CH2COOH PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the E3 ubiquitin ligase dependency of Proteolysis-Targeting Chimeras (PROTACs). As a case study, we will focus on PROTACs targeting Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2), which utilize a Boc-NH-PEG1-Ph-O-CH2COOH linker. Validating that a PROTAC's activity is dependent on the intended E3 ligase is a critical step in its development and characterization.[1] This process ensures that the observed degradation of the target protein is a result of the intended mechanism of action – the formation of a ternary complex between the target protein, the PROTAC, and a specific E3 ligase.

The PROTAC Mechanism of Action: A Ternary Complex is Key

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the degradation process. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome. EED-targeted PROTACs are designed to induce the degradation of not only EED but also the other core components of the PRC2 complex, such as EZH2 and SUZ12.

cluster_0 cluster_1 Ternary Complex Formation cluster_2 PROTAC PROTAC Ternary_Complex EED-PROTAC-E3 Ligase PROTAC->Ternary_Complex EED EED (Target Protein) EED->Ternary_Complex E3_Ligase E3 Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of EED Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation EED Degradation Proteasome->Degradation

Figure 1: PROTAC-mediated degradation pathway for EED.

Comparison of E3 Ligase Dependency Validation Methods

Several orthogonal methods should be employed to rigorously validate the E3 ligase dependency of an EED-targeting PROTAC. This multi-pronged approach provides a higher degree of confidence in the PROTAC's mechanism of action.

Method Principle Advantages Disadvantages
CRISPR/Cas9 Knockout Genetic ablation of the E3 ligase gene (e.g., CRBN or VHL). If the PROTAC is dependent on that E3 ligase, its degradative activity will be abolished in the knockout cells.Provides definitive, unambiguous evidence of dependency on a specific E3 ligase.Time-consuming to generate stable knockout cell lines; potential for off-target effects of CRISPR editing.
Chemical Inhibition Use of small molecule inhibitors that block the ubiquitin-proteasome system at different stages. For example, a neddylation inhibitor (e.g., MLN4924) prevents the activation of Cullin-RING E3 ligases.Rapid and technically straightforward to implement.Inhibitors can have off-target effects; may not definitively pinpoint a specific E3 ligase but rather a class of ligases.
Competitive Displacement Co-treatment of cells with the PROTAC and a high concentration of a free ligand that binds to the same E3 ligase. The free ligand competes with the PROTAC for E3 ligase binding, thus rescuing the target protein from degradation.Simple and direct way to demonstrate engagement of the intended E3 ligase.Requires a suitable competing ligand; high concentrations of the competitor may have confounding effects.
Co-immunoprecipitation (Co-IP) Demonstrates the physical interaction between the target protein (EED), the PROTAC, and the E3 ligase by immunoprecipitating one component of the ternary complex and detecting the others by western blot.Provides direct evidence of ternary complex formation.Can be technically challenging; may not be sensitive enough to detect transient or weak interactions.

Quantitative Data Comparison

The following tables present representative data illustrating the expected outcomes from each validation method for a hypothetical EED-targeting PROTAC, "EED-PROTAC-1," which recruits the CRBN E3 ligase.

Table 1: EED-PROTAC-1 Degradation of EZH2 in Wild-Type vs. CRBN Knockout Cells

Cell LineEED-PROTAC-1 Conc. (nM)EZH2 Level (% of Control)CRBN Level (% of Control)
Wild-Type (WT)0100100
WT105598
WT10012101
CRBN Knockout (KO)0100<5
CRBN KO1098<5
CRBN KO10095<5

Table 2: Effect of Inhibitors and Competitors on EED-PROTAC-1 Activity

TreatmentEED-PROTAC-1 (100 nM)EZH2 Level (% of Control)
Vehicle-100
EED-PROTAC-1+15
EED-PROTAC-1 + MLN4924 (1 µM)+92
EED-PROTAC-1 + Pomalidomide (B1683931) (10 µM)+88
EED-PROTAC-1 + VHL Ligand (10 µM)+18

Experimental Protocols & Workflows

A logical workflow is essential for systematically validating E3 ligase dependency.

Start Synthesize EED-PROTAC with this compound linker Dose_Response Initial Dose-Response Western Blot to determine DC50 and Dmax Start->Dose_Response CRISPR_KO CRISPR/Cas9 Knockout of suspected E3 Ligase (e.g., CRBN) Dose_Response->CRISPR_KO Chemical_Inhibition Chemical Inhibition Studies (e.g., MLN4924, Pomalidomide) Dose_Response->Chemical_Inhibition KO_Validation Treat WT and KO cells with PROTAC and assess EZH2 degradation CRISPR_KO->KO_Validation Co_IP Co-immunoprecipitation to confirm ternary complex formation KO_Validation->Co_IP Inhibitor_Validation Co-treat WT cells with PROTAC and inhibitors/ competitors, then assess EZH2 degradation Chemical_Inhibition->Inhibitor_Validation Inhibitor_Validation->Co_IP Conclusion Confirm E3 Ligase Dependency Co_IP->Conclusion

Figure 2: Experimental workflow for E3 ligase dependency validation.

Protocol 1: CRISPR/Cas9-Mediated E3 Ligase Knockout and Validation

Objective: To definitively determine the necessity of a specific E3 ligase for PROTAC activity.

Part A: Generation of E3 Ligase Knockout Cell Line (e.g., CRBN KO)

  • sgRNA Design and Cloning: Design and clone two or more sgRNAs targeting a constitutively expressed early exon of the CRBN gene into a suitable Cas9 expression vector.

  • Transfection: Transfect the target cell line (e.g., Karpas-422) with the Cas9/sgRNA expression vector.

  • Single-Cell Sorting: Two to three days post-transfection, perform single-cell sorting into 96-well plates to isolate individual clones.

  • Clonal Expansion and Screening: Expand the single-cell clones and screen for CRBN knockout by western blot.

  • Sequence Verification: Confirm the knockout at the genomic level by sequencing the targeted region to identify frameshift-inducing insertions or deletions.

Part B: PROTAC Treatment and Western Blot Analysis

  • Cell Seeding: Seed wild-type (WT) and CRBN KO cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a dose-response of the EED-PROTAC-1 or vehicle (DMSO) for 16-24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against EZH2, CRBN, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system. Quantify band intensities to determine protein levels relative to the loading control and vehicle-treated samples.

Protocol 2: Validation Using Chemical Inhibitors and Competitors

Objective: To pharmacologically confirm the involvement of the Cullin-RING ligase system and the specific E3 ligase.

  • Cell Seeding: Seed wild-type cells in 6-well plates.

  • Pre-treatment (for inhibitors): For the MLN4924 condition, pre-treat cells with 1 µM MLN4924 for 2 hours before adding the PROTAC.

  • Co-treatment:

    • Condition 1 (PROTAC only): Treat with EED-PROTAC-1 at a concentration that gives maximal degradation (e.g., 100 nM).

    • Condition 2 (Neddylation Inhibition): Add EED-PROTAC-1 (100 nM) to the MLN4924 pre-treated cells.

    • Condition 3 (Competitive Displacement): Co-treat cells with EED-PROTAC-1 (100 nM) and a high concentration of pomalidomide (e.g., 10 µM).

    • Condition 4 (Negative Control Competitor): Co-treat cells with EED-PROTAC-1 (100 nM) and a ligand for an irrelevant E3 ligase (e.g., a VHL ligand at 10 µM).

    • Condition 5 (Vehicle): Treat with DMSO.

  • Incubation: Incubate for the time determined to achieve maximal degradation (e.g., 16-24 hours).

  • Cell Lysis and Western Blotting: Follow steps 3-5 as described in Protocol 1, Part B.

Protocol 3: Co-immunoprecipitation (Co-IP) for Ternary Complex Detection

Objective: To provide evidence for the physical association of EED, the PROTAC, and the E3 ligase.

  • Cell Culture and Treatment: Culture target cells (e.g., Karpas-422) to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target. Treat cells with EED-PROTAC-1 (e.g., 100 nM) or DMSO for 4-6 hours.

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Pre-clear the lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or an isotype control IgG overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads multiple times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluates by western blot, probing for the target protein (EED or EZH2) and the E3 ligase (CRBN). A successful Co-IP will show a band for EZH2/EED in the lane corresponding to the CRBN immunoprecipitation from PROTAC-treated cells, but not in the control lanes.

cluster_0 Hypothesis cluster_1 Experimental Validation cluster_2 Potential Outcomes cluster_3 Conclusion Hypothesis EED-PROTAC-1 depends on CRBN for activity CRISPR_Test Does degradation occur in CRBN KO cells? Hypothesis->CRISPR_Test Inhibitor_Test Is degradation blocked by Pomalidomide or MLN4924? Hypothesis->Inhibitor_Test CoIP_Test Does EED/EZH2 co-precipitate with CRBN in the presence of PROTAC? Hypothesis->CoIP_Test Outcome_Yes No / Yes / Yes CRISPR_Test->Outcome_Yes Outcome_No Yes / No / No CRISPR_Test->Outcome_No Inhibitor_Test->Outcome_Yes Inhibitor_Test->Outcome_No CoIP_Test->Outcome_Yes CoIP_Test->Outcome_No Conclusion_Dependent Conclusion: Dependency Confirmed Outcome_Yes->Conclusion_Dependent Conclusion_Independent Conclusion: Dependency Not Confirmed (or alternative mechanism) Outcome_No->Conclusion_Independent

Figure 3: Logical framework for validating E3 ligase dependency.

By systematically applying these comparative methodologies, researchers can build a robust data package to unequivocally validate the E3 ligase-dependent mechanism of action for novel PROTACs, such as those targeting EED with a this compound linker. This rigorous validation is paramount for the continued development and optimization of targeted protein degraders as a therapeutic modality.

References

Surface Plasmon Resonance (SPR) analysis of ternary complex formation with Boc-NH-PEG1-Ph-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Surface Plasmon Resonance (SPR) Analysis of Ternary Complex Formation

This guide provides a comparative overview of methodologies for analyzing ternary complex formation using Surface Plasmon Resonance (SPR), with a focus on immobilization strategies involving linkers analogous to Boc-NH-PEG1-Ph-O-CH2COOH. We present experimental data, detailed protocols, and a comparative analysis with alternative techniques to aid researchers in designing robust SPR experiments for complex biological interactions.

Comparison of Immobilization Strategies for Ternary Complex Analysis

The formation of a ternary complex (A + B + C ⇌ A:B + C ⇌ A:B:C) can be analyzed by SPR in several orientations. A common approach involves immobilizing one component (the "ligand," e.g., A) and then sequentially injecting the other two components (the "analytes," B and C). The choice of immobilization linker is critical for maintaining the ligand's activity and minimizing non-specific binding.

The molecule this compound represents a class of carboxylated linkers used for covalent attachment to amine-functionalized sensor surfaces (e.g., CM-series chips). The key components of such a linker are:

  • Carboxylic Acid (-COOH): Enables covalent coupling to the sensor surface via amine chemistry (EDC/NHS).

  • PEG Spacer (-PEG1-): A short, flexible, and hydrophilic spacer that extends the ligand from the surface, reducing steric hindrance and non-specific binding.

  • Phenyl Group (-Ph-): Provides a rigid component that can influence the orientation and presentation of the immobilized molecule.

  • Boc-Protected Amine (Boc-NH-): A protecting group, suggesting the linker could be used to pre-conjugate a molecule in solution before deprotection and subsequent use.

Below is a comparison of different linker types used for small molecule immobilization in SPR studies.

Table 1: Comparison of Linker Chemistries for Ligand Immobilization

Linker TypeCoupling ChemistryAdvantagesDisadvantagesTypical Immobilization Levels (RU)
Carboxylated Phenyl-PEG (Analogous to the topic) Amine Coupling (EDC/NHS)Provides spatial separation from the surface; reduces steric hindrance; Phenyl group adds rigidity.Can be susceptible to non-specific binding to the aromatic ring; synthesis can be complex.50 - 300 RU for small molecules
Alkanethiol with Carboxyl Terminus (e.g., MUA) Self-Assembled Monolayer on GoldForms well-ordered, dense monolayers; good for controlling surface density.Limited to gold surfaces; potential for analyte interaction with the alkyl chains.200 - 1000 RU (can be high)
Dextran (B179266) Polymer Matrix (e.g., CM5 chip surface) Amine Coupling (EDC/NHS)High capacity for ligand immobilization; hydrophilic environment mimics solution conditions.The 3D matrix can cause mass transport limitations, complicating kinetic analysis.100 - 20,000+ RU
Planar Carboxymethylated Surface (e.g., C1 chip) Amine Coupling (EDC/NHS)Minimizes mass transport effects; suitable for large analytes or high-concentration analytes.Lower immobilization capacity, which can limit the signal for small molecule interactions.50 - 500 RU

Comparative Analysis: SPR vs. Alternative Techniques

While SPR is a powerful tool for studying binding kinetics and affinity, other biophysical techniques can also be employed to study ternary complexes. The choice of technique depends on the specific scientific question, sample requirements, and available instrumentation.

Table 2: Performance Comparison of Biophysical Techniques for Ternary Complex Analysis

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)
Information Provided Kinetics (kₐ, kₔ), Affinity (Kₒ), Stoichiometry, ConcentrationThermodynamics (ΔH, ΔS), Affinity (Kₒ), StoichiometryKinetics (kₐ, kₔ), Affinity (Kₒ), Concentration
Throughput Medium to High (with modern instruments)LowHigh (typically 8-16 parallel measurements)
Sample Consumption Low (µg of ligand, µg-mg of analyte)High (mg of sample in cell)Low (µg of ligand and analyte)
Immobilization Required (one binding partner is immobilized)Not required (in-solution measurement)Required (one binding partner is immobilized)
Primary Signal Change in Refractive Index (mass change at surface)Heat Change upon BindingChange in Optical Interference Pattern
Key Advantage Real-time kinetic data with high sensitivity.Label-free, in-solution measurement providing thermodynamic data.High throughput and fluidics-free design reduces clogging issues.
Key Limitation Potential for artifacts from immobilization and mass transport.Low throughput and high sample consumption.Lower sensitivity compared to SPR for small molecules.

Experimental Workflow and Protocols

Here we provide a generalized protocol for analyzing the formation of a Protein:Small Molecule:Protein ternary complex using a carboxylated linker for immobilization.

Experimental Protocol: Ternary Complex Analysis

Objective: To characterize the binding of Analyte 2 to a pre-formed complex of immobilized Ligand and Analyte 1.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor Chip: Series S CM5 (or equivalent carboxylated dextran surface)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

  • Amine Coupling Kit: EDC (0.4 M), NHS (0.1 M), Ethanolamine-HCl (1 M, pH 8.5)

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), pH 7.4

  • Ligand: Small molecule pre-conjugated to a linker with a terminal carboxyl group.

  • Analyte 1: Protein A

  • Analyte 2: Protein B

Procedure:

  • Surface Preparation & Activation:

    • Equilibrate the sensor surface with Running Buffer.

    • Inject a 1:1 mixture of EDC/NHS for 7 minutes to activate the carboxyl groups on the sensor surface.

  • Ligand Immobilization:

    • Inject the carboxylated small molecule ligand (diluted to 50 µg/mL in Immobilization Buffer) over the activated surface until the desired immobilization level is reached (e.g., 100-200 RU).

    • The linker's carboxyl group reacts with the activated surface esters to form a stable amide bond.

  • Deactivation:

    • Inject 1 M Ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.

  • Ternary Complex Analysis (Kinetic Titration):

    • Step 1 (Association of Analyte 1): Inject a fixed, saturating concentration of Analyte 1 (Protein A) over the surface to form the binary complex.

    • Step 2 (Association of Analyte 2): Co-inject a mixture of the same fixed concentration of Analyte 1 plus a varying concentration of Analyte 2 (Protein B) over the surface. This ensures the binary complex remains stable while the binding of Analyte 2 is measured.

    • Step 3 (Dissociation): Replace the co-injection mixture with Running Buffer containing only the fixed concentration of Analyte 1 to monitor the dissociation of Analyte 2 from the stable binary complex.

    • Step 4 (Regeneration): Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analytes and prepare the surface for the next cycle. Repeat steps 1-4 for a full concentration series of Analyte 2.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding for the A:B interaction, and a ternary complex model for the A:B:C interaction) to determine kinetic (kₐ, kₔ) and affinity (Kₒ) constants.

Diagram of Experimental Workflow

Ternary_SPR_Workflow cluster_prep Surface Preparation cluster_analysis Kinetic Analysis Cycle (Repeat for each [Analyte 2]) p1 Equilibrate Surface (Running Buffer) p2 Activate Surface (EDC/NHS Injection) p1->p2 p3 Immobilize Ligand (Carboxylated Small Molecule) p2->p3 p4 Deactivate Surface (Ethanolamine Injection) p3->p4 a1 Step 1: Inject Analyte 1 (Formation of A:B Complex) p4->a1 Start Cycle a2 Step 2: Co-inject Analyte 1 + Analyte 2 (Formation of A:B:C Complex) a1->a2 a3 Step 3: Inject Analyte 1 only (Dissociation of C from A:B:C) a2->a3 a4 Step 4: Regenerate Surface (e.g., low pH buffer) a3->a4 a4->a1 Next Concentration

Caption: Workflow for a ternary complex SPR experiment.

Logical Model of Ternary Complex Formation

The analysis of ternary complex formation relies on understanding the potential binding pathways. The most common ordered mechanism, where Analyte 1 must bind to the Ligand before Analyte 2 can bind, is depicted below. This is the mechanism assumed in the protocol described above.

Ternary_Complex_Formation cluster_complexes Binding Events on Sensor Surface L Immobilized Ligand (A) C1 Binary Complex (A:B) L->C1 + B (ka1 / kd1) A1 Analyte 1 (B) A2 Analyte 2 (C) C2 Ternary Complex (A:B:C) C1->C2 + C (ka2 / kd2)

Caption: Ordered mechanism for ternary complex formation in SPR.

A Comparative Guide to EED-Targeted Degraders: Unveiling the Role of the Boc-NH-PEG1-Ph-O-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the judicious selection of linker molecules is paramount to the successful development of potent and selective degraders. This guide provides a comprehensive comparison of PROTACs (Proteolysis Targeting Chimeras) utilizing the PEG-based linker, Boc-NH-PEG1-Ph-O-CH2COOH, against an alternative degrader employing an alkyl-based linker for the degradation of the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED).

Introduction to EED-Targeted Degradation

The PRC2 complex plays a critical role in epigenetic regulation, and its dysregulation is implicated in various cancers. EED is a core structural and regulatory component of this complex, making it a compelling target for therapeutic intervention. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The nature of the linker—its length, flexibility, and composition—is a critical determinant of the efficacy and pharmacokinetic properties of the degrader.

This guide focuses on EED-targeted PROTACs described by Hsu JH, et al. in Cell Chemical Biology (2019), which incorporate a PEG-based linker derived from this compound.[1][2] We will compare the performance of these degraders, herein referred to as PROTAC EED Degrader-1 and PROTAC EED Degrader-2, with UNC6852, an EED degrader that utilizes an alkyl linker.

Performance Comparison of EED Degraders

The efficacy of a PROTAC is typically assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). Lower DC50 values indicate higher potency, while higher Dmax values suggest greater efficacy.

While specific DC50 and Dmax values for PROTAC EED Degrader-1 and -2 are not explicitly detailed in the primary publication's abstract, their potent degradation of EED, EZH2, and SUZ12 has been reported.[1][2] For a quantitative comparison, we present the degradation data for the alkyl-linked degrader, UNC6852.

Table 1: Degradation Performance of UNC6852 (Alkyl Linker) in HeLa Cells

Target ProteinDC50 (μM)Dmax (%)
EED0.79 ± 0.1492
EZH20.3 ± 0.1975

Table 2: Degradation Performance of UNC6852 (Alkyl Linker) in DB Cells

Target ProteinDC50 (μM)Dmax (%)
EED0.61 ± 0.1894
EZH20.67 ± 0.2496
SUZ120.59 ± 0.1782

Data for UNC6852 was obtained from studies by Potjewyd et al.

The data for UNC6852 demonstrates potent, sub-micromolar degradation of the core PRC2 components. While a direct quantitative comparison with the PEG-linked degraders is pending the release of specific DC50 and Dmax values, the reported high potency of PROTAC EED Degrader-1 and -2 suggests that the this compound linker is highly effective in facilitating the formation of a productive ternary complex between EED, the VHL E3 ligase, and the degrader molecule.

The Role of the Linker in PROTAC Design

The choice of linker can significantly impact a PROTAC's properties:

  • Solubility and Permeability: PEG linkers, like the one derived from this compound, are generally more hydrophilic than alkyl chains. This can improve the aqueous solubility of the PROTAC, a crucial factor for drug development. However, excessive hydrophilicity can sometimes hinder cell permeability. Alkyl linkers, being more hydrophobic, may offer better membrane permeability but can lead to solubility challenges.

  • Flexibility and Ternary Complex Formation: The flexibility of the linker is critical for allowing the target protein and the E3 ligase to adopt a conformation that is conducive to ubiquitination. Both PEG and alkyl chains offer a degree of flexibility. The optimal linker length and composition are highly dependent on the specific target and E3 ligase pair and often require empirical optimization.

  • Metabolic Stability: The metabolic stability of the linker can influence the in vivo half-life of the PROTAC. The ether linkages in PEG linkers and the carbon-carbon bonds in alkyl linkers generally exhibit good stability.

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in EED-targeted degradation and the experimental procedures used to evaluate these degraders, the following diagrams are provided.

PROTAC_Mechanism PROTAC PROTAC (EED Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (EED-PROTAC-E3) PROTAC->Ternary_Complex EED EED (Target Protein) EED->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_EED Polyubiquitinated EED Ternary_Complex->Ub_EED Ubiquitination Ub Ubiquitin Ub->Ub_EED Proteasome Proteasome Ub_EED->Proteasome Recognition Degraded_EED Degraded Peptides Proteasome->Degraded_EED Degradation Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Cell_Culture 1. Seed Cells PROTAC_Treatment 2. Treat with PROTAC (Varying Concentrations/Times) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-EED, EZH2, SUZ12) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis (Calculate DC50 & Dmax) Detection->Analysis

References

A Comparative Guide to Alternative Linkers for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant of success in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the therapeutic payload, profoundly influences the stability, efficacy, and overall therapeutic index of the conjugate. While Boc-NH-PEG1-Ph-O-CH2COOH serves as a versatile building block, particularly in the synthesis of PROTACs, a diverse array of alternative linkers have been engineered to meet the specific demands of different targeting strategies and payloads. This guide provides an objective comparison of the performance of major classes of alternative linkers, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation targeted therapies.

Linker Technologies: A Comparative Overview

Linkers can be broadly categorized into two main types: cleavable and non-cleavable. The choice between these is a pivotal decision, influencing the mechanism of action, efficacy, and toxicity profile of the therapeutic agent. This guide will focus on cleavable linkers, which are designed to release the payload upon encountering specific triggers within the target cell or tumor microenvironment.

Acid-Cleavable Linkers

Hydrazone linkers are a prominent example of acid-cleavable linkers, engineered to be stable at the physiological pH of blood (pH 7.4) but to hydrolyze and release the drug in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][2] This pH-dependent cleavage was utilized in early ADCs. However, concerns have been raised regarding their stability in circulation, with some studies indicating that hydrolysis can occur in plasma, leading to premature drug release.[1][2]

Enzyme-Cleavable Linkers

These linkers incorporate peptide or carbohydrate sequences that are substrates for enzymes highly expressed in tumor cells or within lysosomes.

  • Peptide Linkers: The most common dipeptide linker is the valine-citrulline (Val-Cit) linker, which is cleaved by the lysosomal protease Cathepsin B.[3][4] Upon internalization of the ADC, Cathepsin B cleaves the amide bond, releasing the payload. While Val-Cit linkers exhibit good stability in human plasma, they have shown instability in mouse plasma, which can complicate preclinical evaluation.[4][5] Modifications such as the glutamic acid-valine-citrulline (EVC) linker have been developed to improve stability in mouse models.[5]

  • β-Glucuronide Linkers: These linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is overexpressed in some tumor types and has low activity outside of cells.[6][] This specificity contributes to high plasma stability and selective intracellular drug release. Furthermore, the hydrophilic nature of the β-glucuronide moiety can help to mitigate aggregation issues sometimes observed with hydrophobic drug-linker combinations.[6][]

Redox-Cleavable Linkers

Disulfide linkers exploit the significant difference in the redox potential between the extracellular environment and the intracellular space. They remain stable in the bloodstream but are readily cleaved by reducing agents such as glutathione, which is present in high concentrations within cells. This ensures that the drug is primarily released inside the target cells.[]

Quantitative Performance Data

The following tables summarize available quantitative data on the stability and efficacy of different linker types. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

Linker TypeModel SystemIncubation Time (days)% Intact ConjugateReference
Hydrazone ADC in human plasma1Variable, can be <50%[1]
Disulfide ADC in human plasma7>95% ("bridging" disulfide)[9]
Peptide (Val-Cit) ADC in human plasma7High (>90%)[4]
Peptide (Val-Cit) ADC in mouse plasma14<5%[10]
Peptide (EVCit) ADC in mouse plasma14~100%[10]
β-Glucuronide ADC in rat plasma81 (extrapolated half-life)Highly Stable[11]
Maleimide (Thioether) ADC in human plasma7~50%[9]

Table 2: In Vivo Efficacy of ADCs with Different Linkers

Linker TypeADC TargetXenograft ModelEfficacy OutcomeReference
β-Glucuronide-MMAF CD70Renal Cell CarcinomaEfficacious at 0.75 mg/kg[12]
β-Glucuronide-MMAE CD30LymphomaCures in all animals at ≥0.5 mg/kg[12]
Exo-EVC-Exatecan HER2Gastric CancerTumor inhibition similar to T-DXd[13]

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker's composition, length, and rigidity are critical for the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent proteasomal degradation of the POI.[14][15]

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for ADC Linker Stability Assessment

A crucial experiment for evaluating ADC linkers is the in vitro plasma stability assay. This assay simulates the physiological environment to measure the linker's integrity over time.[3][16]

ADC_Stability_Workflow Start Start: ADC Incubation in Plasma Timepoints Collect Aliquots at Various Time Points Start->Timepoints Capture Immunoaffinity Capture of ADC Timepoints->Capture Analysis LC-MS/MS Analysis Capture->Analysis DAR Determine Drug-to-Antibody Ratio (DAR) Analysis->DAR Released_Payload Quantify Released Payload Analysis->Released_Payload End End: Assess Linker Stability DAR->End Released_Payload->End

Caption: Workflow for in vitro plasma stability assay of ADCs.

Experimental Protocols

In Vitro Plasma Stability Assay for ADCs

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.[3][16]

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • LC-MS/MS system

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Immediately quench the reaction by diluting the sample in cold PBS.

  • Isolate the ADC from the plasma using immunoaffinity capture beads.

  • Wash the captured ADC to remove plasma proteins.

  • Elute the ADC from the affinity matrix.

  • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

  • Alternatively, extract the free payload from the plasma samples and quantify using LC-MS/MS.

Western Blot for PROTAC-Induced Protein Degradation

Objective: To quantitatively assess the degradation of a target protein induced by a PROTAC.[17]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and probe with primary antibodies for the target protein and loading control.

  • Incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[17]

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Boc-NH-PEG1-Ph-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on data from analogous compounds, Boc-NH-PEG1-Ph-O-CH2COOH should be handled with care, assuming it may present similar hazards. The following table summarizes potential hazards and recommended personal protective equipment (PPE).

Hazard ClassificationPotential EffectsRecommended Personal Protective Equipment (PPE)
Skin Irritation May cause skin irritation upon contact.Chemical-resistant gloves (e.g., nitrile)
Eye Irritation May cause serious eye irritation.Safety goggles or face shield
Respiratory Irritation May cause respiratory tract irritation if inhaled.Use in a well-ventilated area or under a chemical fume hood.

Handling Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][3]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations for chemical waste.[1] The following protocol provides a general procedure for its safe disposal.

StepActionDetailed Instructions
1. Waste Identification Classify the waste material.Determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[1]
2. Waste Segregation Segregate from other waste streams.Do not mix with incompatible materials. Store in a designated, well-ventilated, and locked-up area.[1][2][3]
3. Containerization Use appropriate waste containers.Place the waste in a suitable, clearly labeled, and tightly closed container.[1][2][3] Do not reuse empty containers.[1]
4. Labeling Properly label the waste container.The label should clearly identify the contents as "Hazardous Waste" and include the chemical name: "this compound".
5. Arrange for Pickup Contact your institution's EHS office.Schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
6. Documentation Maintain disposal records.Keep a record of the disposal date, quantity, and method for compliance purposes.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Unused or Waste This compound B Is the material contaminated? A->B C Consult Institutional Disposal Guidelines B->C Yes/No D Segregate as Chemical Waste C->D E Label Container Clearly: - Chemical Name - Hazard Information D->E F Store in a Designated, Secure, and Ventilated Area E->F G Arrange for Pickup by Certified Waste Disposal F->G H End: Proper Disposal G->H

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Boc-NH-PEG1-Ph-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with Boc-NH-PEG1-Ph-O-CH2COOH. This document provides critical information on personal protective equipment, operational procedures, and disposal methods to ensure a safe and compliant laboratory environment.

Personal Protective Equipment (PPE): A Multi-Faceted Defense

A comprehensive PPE strategy is mandatory to prevent contact, inhalation, and ingestion. The following table summarizes the required protective gear.

Body Part Personal Protective Equipment Material/Standard Rationale and Best Practices
Eyes/Face Chemical safety goggles or a face shieldConforming to EN 166 (EU) or NIOSH (US) approved standardsEssential for protecting eyes from splashes. Standard safety glasses do not offer adequate protection.
Hands Chemical-resistant glovesNitrile or butyl rubber are recommended for handling acids[1].Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Laboratory coatA fully fastened lab coat provides a barrier against accidental spills. For larger quantities, an impervious apron should be worn[1].
Respiratory Use in a well-ventilated area or a chemical fume hoodA respirator may be necessary for large spills or if ventilation is inadequate[1].To minimize the inhalation of potential vapors or aerosols, all handling should be performed within a certified chemical fume hood[2].
Feet Closed-toe shoes---Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing risks associated with this compound.

1. Engineering Controls and Preparation:

  • Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize vapor inhalation[1][2].

  • Ensure that eyewash stations and safety showers are readily accessible[1].

  • Prepare your designated workspace by ensuring it is clean and uncluttered.

2. Handling Procedures:

  • Avoid direct contact with skin and eyes[1].

  • When transferring the compound, do so carefully to avoid generating dust or aerosols[2].

  • Keep the container tightly sealed when not in use[2].

  • Do not breathe dust or vapors[1].

  • Wash hands thoroughly after handling[1].

3. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place[3].

  • The recommended storage temperature is -20°C.

  • Keep away from strong oxidizing agents[3].

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and adhere to regulations.

1. Waste Segregation:

  • All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Do not mix this waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container[2].

2. Disposal Method:

  • Waste polyethylene (B3416737) glycol can be stored in labeled containers for collection by a licensed chemical waste disposal contractor[4].

  • While polyethylene glycol is biodegradable, it should not be released into wastewater systems as it can affect the biological and chemical oxygen demand in treatment processes[4].

  • Consult with your institution's environmental health and safety department for specific disposal guidelines.

Key Compound Data

The following table summarizes important quantitative data for this compound.

Property Value Source
Molecular Formula C₁₅H₂₁NO₆PubChem[5]
Molecular Weight 311.33 g/mol PubChem[5]
Exact Mass 311.13688739 DaPubChem[5]

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Workspace (Fume Hood) check_safety Verify Eyewash/Shower Accessibility prep_area->check_safety don_ppe Don Personal Protective Equipment (PPE) check_safety->don_ppe transfer Carefully Transfer Compound don_ppe->transfer work Perform Experimental Work transfer->work store Store Securely (-20°C) work->store If not all used decontaminate Decontaminate Work Area work->decontaminate segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste dispose Dispose via Licensed Contractor segregate_waste->dispose doff_ppe Doff PPE dispose->doff_ppe

References

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